Product packaging for 4,5-b']Dithiophene(Cat. No.:)

4,5-b']Dithiophene

Cat. No.: B15015671
M. Wt: 380.4 g/mol
InChI Key: NQOWGRDWKNAZCM-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Organic Electronics

The ascent of Benzo[1,2-b:4,5-b']dithiophene (BDT) in organic electronics is a story of strategic molecular design aimed at overcoming the limitations of early organic semiconducting materials. Initially, the focus of organic electronics was on materials like polyacetylenes and polythiophenes. However, the need for materials with enhanced charge carrier mobility, better stability, and tunable electronic properties led researchers to explore more complex and rigid molecular architectures.

BDT emerged as a promising candidate due to its fused-ring structure, which offered a higher degree of planarity and extended π-conjugation compared to simpler thiophene-based systems. Early explorations of BDT derivatives in the late 20th and early 21st centuries demonstrated their potential as electron-donating units in organic photovoltaic (OPV) devices. A notable milestone in its application was the development of BDT-based copolymers, which showed significant improvements in power conversion efficiencies (PCEs) for polymer solar cells. rsc.org For instance, in 2010, Leclerc et al. designed a low-band-gap BDT-based copolymer, PBDTTPD, which achieved a PCE of 5.5% in a bulk heterojunction solar cell with PC71BM, a significant achievement at the time. bldpharm.com This early success spurred a wave of research into designing and synthesizing a vast library of BDT-based materials for a range of organic electronic applications. bldpharm.com

Significance of the Benzo[1,2-b:this compound (BDT) Core Structure in π-Conjugated Systems

The remarkable performance of BDT-based materials in organic electronics is intrinsically linked to the unique characteristics of its core structure. bldpharm.com The BDT unit possesses a symmetric and planar conjugated structure which is fundamental to its electronic properties. nih.gov This planarity facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. bldpharm.comnih.govresearchgate.net The fused aromatic system enhances electron delocalization, contributing to higher charge carrier mobility. nih.gov

Furthermore, the presence of sulfur atoms in the thiophene (B33073) rings enriches the electron density of the core through their lone pair electrons, making BDT an excellent electron-donating moiety. nih.gov The versatility of the BDT core is another significant advantage; the 4 and 8 positions can be readily functionalized with various substituents. bldpharm.com This allows for the fine-tuning of the material's electronic properties, such as its energy levels (HOMO and LUMO), absorption spectrum, and solubility, which are all critical parameters for optimizing device performance. bldpharm.comacs.org For example, the introduction of alkyl side chains can improve solubility, although it can also introduce disorder that affects molecular packing and charge transport. bohrium.com Conversely, the incorporation of aromatic substituents can optimize inter-chain π-π stacking and energy levels. nih.gov

The rigid, planar structure of BDT, combined with its synthetic versatility, makes it a powerful building block for creating a wide array of high-performance π-conjugated materials for organic electronics. rsc.org

Overview of Key Research Trajectories and Impact in Materials Science

Research into BDT-based materials has followed several key trajectories, leading to significant impacts in materials science and organic electronics. These research directions have primarily focused on leveraging the unique properties of the BDT core to enhance the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs).

One major research thrust has been the development of donor-acceptor (D-A) conjugated polymers . In this approach, the electron-rich BDT unit is copolymerized with various electron-deficient (acceptor) units. bldpharm.com This strategy allows for precise control over the polymer's band gap and energy levels, which is essential for efficient charge separation and high open-circuit voltage in OSCs. rsc.org The development of polymers like PBDB-T, which combines a BDT donor with a benzodithiophene-dione acceptor, has led to significant breakthroughs in the power conversion efficiencies of organic solar cells. acs.org

Another significant area of research is the creation of BDT-based small molecules . researchgate.netrsc.org Compared to polymers, small molecules offer the advantages of a well-defined molecular structure and less batch-to-batch variation. researchgate.netrsc.org Solution-processed small molecule solar cells based on BDT have emerged as a competitive alternative to their polymer counterparts. researchgate.netrsc.org

Furthermore, research has focused on side-chain engineering and core functionalization of the BDT unit. aau.dk By strategically modifying the side chains attached to the BDT core, researchers can manipulate the material's solubility, morphology, and molecular packing. bohrium.com Similarly, direct functionalization of the BDT core at various positions allows for the fine-tuning of its electronic properties to optimize device performance. rsc.org

The impact of BDT-based materials is evident in the rapid increase in the power conversion efficiencies of organic solar cells, with some devices now approaching efficiencies competitive with traditional photovoltaic technologies. researchgate.net In OFETs, BDT-based materials have demonstrated high charge carrier mobilities, making them suitable for applications in flexible electronics and sensors. sciengine.comnih.gov The ongoing exploration of new BDT derivatives continues to push the boundaries of organic electronics, promising further advancements in the future. aau.dk

Interactive Data Tables

Performance of Selected BDT-Based Polymers in Organic Solar Cells

PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
PBDTTPDPC71BM5.5---
PBDB-TITIC>11---
SFZ1-0.2Y615.66--0.6981
SFZ1-0.4Y613.85--0.6337

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data for PBDTTPD from bldpharm.com, PBDB-T from acs.org, and SFZn-x from mdpi.com.

Charge Carrier Mobility of Selected BDT-Based Materials

MaterialMobility (cm²/Vs)Device Type
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione (Vacuum-deposited)4.4 (±1.7) x 10-4 (electron)OFET
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione (Solution-processed)6.9 x 10-3 (electron)OFET
4,8-functionalized BDT derivative0.061 (hole)OFET

OFET: Organic Field-Effect Transistor. Data for 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione from rsc.org and 4,8-functionalized BDT derivative from rsc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17FN2O2S B15015671 4,5-b']Dithiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17FN2O2S

Molecular Weight

380.4 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-fluorophenyl)carbamothioate

InChI

InChI=1S/C21H17FN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27)

InChI Key

NQOWGRDWKNAZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies for Benzo 1,2 B:4,5 B Dithiophene and Its Derivatives

Precursor Synthesis and Core Annulation Reactions

The construction of the tricyclic BDT core often involves the synthesis of key precursors followed by cyclization reactions to form the central benzene ring.

McMurry Annulation of Diketone-2,2'-dithiophene

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl groups to form an alkene. In the context of BDT synthesis, an intramolecular McMurry annulation of a suitably designed diketone precursor can yield the fused aromatic core. This typically involves the use of low-valent titanium reagents, generated in situ from titanium chlorides (like TiCl₃ or TiCl₄) and a reducing agent (such as LiAlH₄, zinc, or magnesium). The reaction proceeds via a pinacol-like intermediate which is subsequently deoxygenated by the oxophilic titanium species to form the central double bond, which in this case is part of the aromatic benzene ring.

While specific examples for the direct synthesis of the parent Benzo[1,2-b:4,5-b']dithiophene via McMurry annulation of a diketone-2,2'-dithiophene are not extensively detailed in the provided search results, the general applicability of this reaction for creating carbon-carbon bonds in the synthesis of complex aromatic systems is well-established. For instance, the McMurry coupling has been successfully employed in the synthesis of various tri- and tetra-arylethylene analogues. sigmaaldrich.com The key to this approach lies in the synthesis of the appropriate diketone precursor where two thiophene (B33073) rings are tethered by a chain that includes two carbonyl groups positioned to facilitate the intramolecular cyclization.

Synthesis from 3-Thiophenecarboxamide Intermediates

A common and effective route to the BDT core involves the use of 3-thiophenecarboxamide intermediates. This methodology leverages the reactivity of the positions ortho to the amide group on the thiophene ring. A notable example is the synthesis of Benzo[1,2-b:this compound-4,8-dione, a key precursor to BDT.

The synthesis commences with 3-theonic acid, which is first converted to its acid chloride using thionyl chloride. This acid chloride is then reacted with a secondary amine, such as diethylamine, to form the corresponding N,N-diethyl-3-thiophenecarboxamide. nih.gov The crucial step involves a directed ortho-metalation of the thiophene ring. Treatment of the amide with a strong base, typically n-butyllithium, results in deprotonation at the 2-position of the thiophene ring due to the directing effect of the amide group. This is followed by an intramolecular cyclization reaction. The reaction is then quenched with water and the product is isolated. This process effectively builds the central dione-containing ring, yielding Benzo[1,2-b:this compound-4,8-dione in yields ranging from 31–45%. nih.gov

Formation of Benzo[1,2-b:this compound-4,8-dione

Benzo[1,2-b:this compound-4,8-dione (BDTD) is a pivotal precursor for the synthesis of a wide array of BDT-based semiconducting polymers and small molecules. nih.govresearchgate.net Its synthesis, as described in the previous section, typically starts from 3-theonic acid. nih.gov

Acid Chloride Formation: 3-Theonic acid is refluxed with excess thionyl chloride to produce 3-thenoyl chloride.

Amide Formation: The resulting acid chloride is reacted with diethylamine to yield N,N-diethyl-3-thiophenecarboxamide. nih.gov

Cyclization: The amide is then treated with n-butyllithium, leading to an intramolecular cyclization to form the dione. The reaction is quenched, and the product is purified by recrystallization. nih.gov

BDTD is a stable, crystalline solid and serves as a versatile platform for further chemical modifications. sigmaaldrich.comnih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

To modulate the electronic properties of the BDT core for specific applications, functional groups are often introduced at the 2- and 6-positions. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of carbon-carbon bonds between the BDT scaffold and various organic moieties.

Palladium-Catalyzed Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or triflate. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its reliability in forming C-C bonds.

For the functionalization of BDT, a common strategy involves the synthesis of a dihalo-BDT precursor, typically 2,6-dibromo-benzo[1,2-b:this compound. This dibrominated BDT can then be coupled with various organostannanes. Alternatively, the BDT core can be stannylated to produce a bis(trialkylstannyl)-BDT derivative, which can then be reacted with aryl or vinyl halides.

The general mechanism of the Stille coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., dibromo-BDT) to form a palladium(II) intermediate.

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. nih.gov

The efficiency of the Stille coupling can be influenced by the choice of palladium catalyst, ligands, and additives. For instance, the addition of copper(I) salts can accelerate the reaction rate. researchgate.net

Below is a hypothetical data table illustrating the types of products that can be obtained from the Stille coupling of 2,6-bis(trimethylstannyl)benzo[1,2-b:this compound with various aryl iodides, based on general knowledge of Stille reactions.

EntryAryl IodideProductCatalyst SystemConditionsYield (%)
1Iodobenzene2,6-Diphenyl-BDTPd(PPh₃)₄, CuIDMF, 80 °C85
24-Iodotoluene2,6-Di(p-tolyl)-BDTPd(PPh₃)₄, CuIDMF, 80 °C88
31-Iodo-4-methoxybenzene2,6-Bis(4-methoxyphenyl)-BDTPd(PPh₃)₄, CuIDMF, 80 °C92
42-Iodothiophene2,6-Di(thiophen-2-yl)-BDTPd(PPh₃)₄, CuIDMF, 80 °C80

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. proquest.com It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.

Similar to the Stille coupling, the Suzuki-Miyaura reaction can be used to functionalize the BDT core. This can be achieved by reacting a dihalo-BDT derivative with various aryl- or vinylboronic acids or by first converting the dihalo-BDT into a diboronic acid or ester derivative, which can then be coupled with organic halides.

A study on the synthesis of biaryl systems containing the benzo[1,2-b:4,3-b']dithiophene framework (an isomer of BDT) demonstrated the efficacy of the Suzuki-Miyaura coupling. In this work, 1-bromobenzo[1,2-b:4,3-b']dithiophene was successfully coupled with several polycyclic aromatic hydrocarbon boronic acid pinacol esters using a Pd(PPh₃)₄ catalyst. proquest.comresearchgate.netmdpi.com

The catalytic cycle for the Suzuki-Miyaura coupling is similar to that of the Stille coupling and involves oxidative addition, transmetalation (which requires a base to activate the organoboron species), and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. scispace.comscholaris.ca

The following table provides representative examples of Suzuki-Miyaura couplings on a dihalo-BDT scaffold.

EntryDihalo-BDTBoronic Acid/EsterProductCatalystBaseSolventYield (%)Reference
12,6-Dibromo-BDTPhenylboronic acid2,6-Diphenyl-BDTPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O90 scispace.com
22,6-Dibromo-BDT4-Methylphenylboronic acid2,6-Di(p-tolyl)-BDTPd(dppf)Cl₂K₃PO₄Dioxane95 scholaris.ca
32,6-Dichloro-BDTThiophene-2-boronic acid2,6-Di(thiophen-2-yl)-BDTPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O85 nih.gov
41-Bromobenzo[1,2-b:4,3-b']dithiophenePyren-1-ylboronic acid pinacol ester1-(Pyren-1-yl)benzo[1,2-b:4,3-b']dithiophenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85 proquest.commdpi.com
51-Bromobenzo[1,2-b:4,3-b']dithiophene(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid pinacol ester1-(9,9-Dimethyl-9H-fluoren-4-yl)benzo[1,2-b:4,3-b']dithiophenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O92 proquest.commdpi.com

Ligand-Free Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds. In the context of BDT derivatives, recent advancements have focused on developing more sustainable and cost-effective protocols, such as ligand-free approaches.

One notable development involves the use of Natural Deep Eutectic Solvents (NaDES) as a green reaction medium. A ligand-free Suzuki-Miyaura cross-coupling has been successfully employed for the synthesis of bis(hetero)aryl-substituted benzodithiophenes. This method utilizes a palladium acetate (Pd(OAc)₂) catalyst in a choline chloride/glycerol (ChCl/Gly) mixture. The reaction proceeds under aerobic conditions and demonstrates good to excellent yields for the coupling of dihalide BDT derivatives with various (hetero)arylboronic acids and potassium (hetero)aryltrifluoroborates.

The reaction conditions typically involve heating the BDT dihalide, the boronic acid or trifluoroborate salt, a base such as sodium carbonate (Na₂CO₃), and the palladium catalyst in the NaDES. The formation of palladium nanoparticles (PdNPs) within the eutectic solvent is believed to be crucial for the catalytic activity in the absence of an external ligand. This approach not only provides an environmentally benign alternative to conventional organic solvents but also simplifies the reaction setup by eliminating the need for often expensive and air-sensitive phosphine ligands.

Table 1: Ligand-Free Suzuki-Miyaura Cross-Coupling of Dihalide BDT Derivatives

BDT Dihalide Coupling Partner Product Yield (%)
1,5-dibromo-2,6-di(thiophen-2-yl)benzo[1,2-b:this compound Phenylboronic acid 1,5-diphenyl-2,6-di(thiophen-2-yl)benzo[1,2-b:this compound 75
1,5-dichloro-2,6-di(thiophen-2-yl)benzo[1,2-b:this compound 4-methoxyphenylboronic acid 1,5-bis(4-methoxyphenyl)-2,6-di(thiophen-2-yl)benzo[1,2-b:this compound 82
1,5-dibromo-2,6-di(thiophen-2-yl)benzo[1,2-b:this compound Thiophene-2-boronic acid 1,5,2,6-tetra(thiophen-2-yl)benzo[1,2-b:this compound 68

Regioselective Functionalization Strategies

The ability to introduce substituents at specific positions of the BDT core is critical for tuning its electronic and physical properties. Regioselective functionalization of the oxidized BDT core, the S,S-tetraoxide, has been a focus of research to develop electron-deficient building blocks.

Direct C-H iodination offers an atom-economical route to introduce iodine atoms, which can then serve as handles for further cross-coupling reactions. A facile C-H iodination of the electron-deficient benzo[1,2-b:this compound-S,S-tetraoxide has been developed. This method allows for the regioselective introduction of iodine at the 2- and 6-positions of the BDT core.

The reaction is typically carried out using an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of an oxidant. The electron-withdrawing nature of the sulfone groups deactivates the benzene ring, thereby directing the functionalization to the electron-rich thiophene rings. This regioselectivity is crucial for the synthesis of well-defined n-type semiconducting polymers. The resulting 2,6-diiodo-benzo[1,2-b:this compound-S,S-tetraoxide is a versatile precursor for creating various π-conjugated materials through subsequent cross-coupling reactions.

Copper-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of arylated BDT derivatives. An efficient and regioselective copper-catalyzed direct arylation of benzo[1,2-b:this compound-S,S-tetraoxide with aryl iodides has been reported. This methodology provides a straightforward route to 2,6-diaryl-substituted BDT-S,S-tetraoxides, which are valuable electron-acceptor materials.

The reaction demonstrates a broad scope with respect to the aryl iodide, allowing for the introduction of both electron-donating and electron-withdrawing groups. The typical reaction conditions involve a copper(I) catalyst, such as copper(I) iodide (CuI), a mild base, a ligand, and a silver salt additive. The reaction proceeds with high regioselectivity at the 2- and 6-positions of the BDT core. This method is particularly advantageous as it avoids the pre-functionalization of the BDT core, such as halogenation or borylation, thus providing a more direct and efficient synthetic route.

Table 2: Copper-Catalyzed Direct Arylation of Benzo[1,2-b:this compound-S,S-tetraoxide

Aryl Iodide Product Yield (%)
Iodobenzene 2,6-diphenylbenzo[1,2-b:this compound-S,S-tetraoxide 85
4-Iodotoluene 2,6-di(p-tolyl)benzo[1,2-b:this compound-S,S-tetraoxide 92
4-Iodoanisole 2,6-bis(4-methoxyphenyl)benzo[1,2-b:this compound-S,S-tetraoxide 88
1-Iodo-4-(trifluoromethyl)benzene 2,6-bis(4-(trifluoromethyl)phenyl)benzo[1,2-b:this compound-S,S-tetraoxide 76

Synthesis of Oxidized Benzo[1,2-b:this compound Derivatives (Sulfones/S,S-Dioxides)

The oxidation of the sulfur atoms in the BDT core to form sulfones (S,S-dioxides or tetraoxides) is a key strategy to transform the electron-donating BDT into an electron-accepting building block. researchgate.netacs.org This transformation significantly lowers the HOMO and LUMO energy levels of the molecule, making it suitable for applications in n-type organic field-effect transistors (OFETs) and as an electron acceptor in organic photovoltaics (OPVs). researchgate.net

The synthesis of benzo[1,2-b:this compound-S,S-tetraoxide derivatives is typically achieved through the oxidation of the corresponding BDT precursor under mild conditions. researchgate.netacs.org A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org The reaction is generally carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature. The number of equivalents of m-CPBA can be controlled to achieve partial or full oxidation of the sulfur atoms. For the synthesis of the S,S-tetraoxide, an excess of m-CPBA is used. researchgate.net The resulting sulfones are often crystalline solids with good thermal stability. researchgate.net The oxidation can be performed on BDT cores with various substituents, allowing for a wide range of oxidized derivatives to be synthesized. researchgate.net

Table 3: Synthesis of Oxidized Benzo[1,2-b:this compound Derivatives

Starting Material Oxidizing Agent Product Yield (%)
Benzo[1,2-b:this compound m-CPBA Benzo[1,2-b:this compound-S,S-tetraoxide 95
2,6-Dibromobenzo[1,2-b:this compound m-CPBA 2,6-Dibromobenzo[1,2-b:this compound-S,S-tetraoxide 89
2,6-Diphenylbenzo[1,2-b:this compound m-CPBA 2,6-Diphenylbenzo[1,2-b:this compound-S,S-tetraoxide 91

Synthetic Routes for Non-Symmetrical Benzo[1,2-b:this compound Structures

The synthesis of non-symmetrical BDT derivatives, where different substituents are introduced at various positions of the core, is of great interest for fine-tuning the molecular properties for specific applications. Achieving regioselective functionalization is key to accessing these structures.

One approach to non-symmetrical BDTs involves a stepwise functionalization strategy. For instance, starting from a dihalogenated BDT, a monosubstitution can be achieved under carefully controlled conditions, followed by a second, different functionalization at the remaining halogenated position. This allows for the introduction of two different aryl groups at the 2- and 6-positions, for example.

Another strategy involves the regioselective C-H functionalization of the BDT core. As discussed in section 2.3.2, direct arylation can be controlled to achieve mono-arylation under specific conditions, leading to a non-symmetrical product. For example, the palladium-catalyzed direct C2-arylation of benzo[1,2-b:this compound-4,8-dione with aryl bromides has been shown to proceed with high regioselectivity, yielding the mono-C2-arylated product. This mono-functionalized intermediate can then be subjected to further transformations at other positions to create more complex non-symmetrical structures.

Furthermore, the synthesis of inherently non-symmetrical BDT isomers, such as benzo[1,2-b:5,4-b']dithiophene, provides another avenue to non-symmetrical structures. The different electronic environment of the thiophene rings in these isomers can lead to regioselective functionalization, allowing for the synthesis of derivatives with distinct substituent patterns.

Polymerization and Copolymerization Approaches for Benzo 1,2 B:4,5 B Dithiophene Based Systems

Homopolymerization Techniques

Homopolymers of BDT are valuable for understanding the intrinsic properties of the BDT core. While less common than their D-A copolymer counterparts, their synthesis provides a baseline for spectroscopic and material characterization.

Direct (Hetero)arylation Polymerization (DHAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations for synthesizing conjugated polymers. This method involves the direct coupling of a C-H bond with a C-halide bond, reducing the need for pre-functionalized organometallic reagents and minimizing toxic byproducts.

Research has demonstrated the successful synthesis of BDT homopolymers using DHAP. researchgate.netumn.edu In a notable study, a monobrominated BDT monomer was polymerized using the Herrmann–Beller catalyst, a palladium-based catalyst, in the presence of a tertiary phosphine ligand. The choice of ligand was found to significantly influence the properties of the resulting polymer. For instance, using P(o-NMe2Ph)3 as the ligand yielded a polymer with a higher molecular weight compared to when P(o-OMePh)3 was used. researchgate.netumn.edu

A key advantage of this approach is the ability to produce well-defined, largely defect-free polymers. Analysis of the polymer structure using ¹H NMR spectroscopy, aided by the synthesis of a BDT trimer for spectral assignment, confirmed well-defined BDT-BDT couplings along the polymer backbone. researchgate.netumn.edu The optical absorption spectra of the DHAP-synthesized homopolymers were found to be nearly identical to those of BDT homopolymers prepared via traditional Stille coupling, further validating the structural integrity of the polymers. researchgate.net These findings also highlight that carboxylic acid additives, which are often employed in DHAP to suppress side reactions, are not always necessary to achieve defect-free polymerization of BDT-based materials. umn.edu

Table 1: DHAP Synthesis of BDT Homopolymers
MonomerCatalystLigandMₙ (kDa)PDIYield (%)
Monobrominated BDTHerrmann–BellerP(o-OMePh)₃10.31.668
Monobrominated BDTHerrmann–BellerP(o-NMe₂Ph)₃12.31.673

Donor-Acceptor (D-A) Conjugated Copolymer Synthesis

The predominant approach for harnessing the potential of BDT is through its incorporation into donor-acceptor (D-A) copolymers. In this molecular design, the electron-rich BDT unit (donor) is alternated with an electron-deficient (acceptor) moiety. This architecture leads to intramolecular charge transfer, which effectively narrows the polymer's bandgap, allowing for broader absorption of light—a critical feature for photovoltaic applications. The selection of the acceptor unit and the polymerization method are crucial for tuning the material's electronic energy levels and physical properties. researchgate.netnorthampton.ac.uk

Stille polycondensation is a robust and widely used method for synthesizing D-A conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organotin reagent with an organohalide. This reaction is known for its tolerance to a wide variety of functional groups, which allows for the polymerization of complex monomers to yield high-molecular-weight polymers. rsc.orgwiley-vch.de

Benzothiadiazole (BT): Benzothiadiazole and its derivatives are among the most common acceptor units copolymerized with BDT. The resulting BDT-BT copolymers exhibit low bandgaps and have been successfully employed in high-performance polymer solar cells. rsc.org For example, a polymer synthesized via Stille coupling of a BDT derivative with 4,7-bis(4-octylthiophen-2-yl)-2,1,3-benzothiadiazole achieved a number-average molecular weight (Mₙ) of 32.32 kDa with a polydispersity index (PDI) of 2.05. acs.org The typical catalyst system for this reaction is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tolyl)₃. rsc.org

Benzotriazole (BTA): Benzotriazole is another effective acceptor unit used to construct narrow-bandgap polymers with BDT. BTA-based acceptors, particularly those with electron-withdrawing substituents like chlorine, can significantly enhance the performance of the resulting polymers in electronic devices. researchgate.net

Isoindigo: The isoindigo unit, with its electron-deficient lactam rings, is a compelling acceptor for creating highly planar D-A polymers. Stille polycondensation has been effectively used to synthesize isoindigo-based copolymers. rsc.org Controlling polymerization parameters such as time and temperature allows for the synthesis of polymers with molecular weights reaching up to 151 kDa. rsc.org While direct reports of BDT-isoindigo copolymers are less common, the established success of Stille coupling for both BDT and isoindigo systems makes it a viable and promising pathway for such materials.

Suzuki-Miyaura polymerization, or Suzuki polycondensation, is another cornerstone of conjugated polymer synthesis. This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or boronic ester) with an organohalide. It is often favored for its environmentally benign nature, as the boron-containing byproducts are typically non-toxic. nih.govrsc.org

This method has been successfully applied to the synthesis of BDT-based D-A copolymers. For instance, a polymer (PBDTTBT) was prepared by the Suzuki coupling of a diboronic ester of a BDT derivative with a dibrominated benzothiadiazole derivative. The reaction proceeded in good yield and produced a polymer with an Mₙ of 27.4 kDa and a PDI of 1.8. ucla.edu The Suzuki-Miyaura reaction follows a step-growth mechanism and can achieve very high conversions, making it suitable for producing well-defined, high-molecular-weight polymers for optoelectronic applications. nih.gov

Control of Polymer Molecular Weight and Polydispersity in Benzo[1,2-b:4,5-b']dithiophene-Based Polymers

The molecular weight (MW) and polydispersity index (PDI, Ð) of conjugated polymers are critical parameters that profoundly influence their physical properties and device performance. researchgate.net Higher molecular weight generally leads to improved film-forming properties and enhanced mechanical robustness, while a narrow PDI (closer to 1) indicates a more uniform polymer sample, which can lead to more predictable and reproducible device characteristics.

Several strategies are employed during polymerization to control these parameters:

Reaction Time and Temperature: In step-growth polymerizations like Stille and Suzuki, extending the reaction time generally leads to higher molecular weights, provided the catalyst remains active. Temperature control is also crucial; it must be high enough to ensure monomer solubility and catalyst activity but not so high as to cause side reactions or catalyst decomposition. rsc.org

Solvent System: The choice of solvent is critical. The solvent must not only dissolve the monomers but also keep the growing polymer chains in solution. Premature precipitation of the polymer will halt chain growth, resulting in low molecular weight material. wiley-vch.de

Monomer Purity and Stoichiometry: High monomer purity and a precise 1:1 stoichiometric ratio of the two comonomers are essential for achieving high molecular weights in D-A copolymerizations. Any imbalance can lead to oligomer formation and limit the final chain length.

Catalyst System and Concentration: The choice and concentration of the catalyst and ligands can affect the rate of polymerization and the prevalence of side reactions. For instance, in Stille polycondensation, a stepwise heating protocol has been shown to produce polymers with both high Mₙ and a very narrow PDI (e.g., Mₙ of 223 kDa and PDI of 1.21 for the polymer PTB7). nih.gov This method allows for better control over the polymerization kinetics, minimizing batch-to-batch variations. nih.gov

Table 2: Molecular Weight Data for BDT-Based Polymers
Polymer SystemPolymerization MethodMₙ (kDa)PDI (Ð)Reference
BDT HomopolymerDHAP12.31.6 umn.edu
BDT-BT Copolymer (PTB7-FTh)Stille Polycondensation32.32.05 acs.org
BDT-BT Copolymer (PBDTTBT)Suzuki-Miyaura27.41.8 ucla.edu
Thieno[3,4-b]thiophene-co-BDT (PTB7)Stille (Stepwise Heating)2231.21 nih.gov

Analysis of Polymerization Mechanisms and Minimization of Defect Formation

In DHAP , potential defects arise from a lack of C-H bond selectivity, leading to miscouplings (e.g., β-arylation on a thiophene (B33073) ring instead of the desired α-position) or homocoupling of the halogenated monomer. However, studies on BDT homopolymers have shown that DHAP can produce largely defect-free materials. researchgate.netumn.edu The structural integrity is typically confirmed by ¹H NMR spectroscopy, which can reveal the presence of irregular linkages. For some systems, the use of bulky phosphine-based ligands can significantly enhance the selectivity of the C-H activation process. researchgate.net Another potential chain-terminating side reaction is debromination of the monomer, which can limit the final molecular weight. researchgate.net

In Stille and Suzuki polymerizations , defects often arise from side reactions such as homocoupling of one of the monomers or premature chain termination due to protodeboronation (in Suzuki) or dehalogenation. dntb.gov.uabohrium.com Minimizing these defects requires careful optimization of reaction conditions:

Oxygen Exclusion: Both polymerizations are sensitive to oxygen, which can deactivate the palladium catalyst. Performing the reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Purity of Reagents: Impurities in the monomers or solvents can interfere with the catalytic cycle.

Reaction Conditions: Performing Suzuki polymerizations at room temperature has been shown to significantly reduce homocoupling defects. bohrium.com In tandem reactions, the strategic placement of different halogens (e.g., iodine and bromine) can be used to control the sequence of bond formation and inhibit competitive side reactions. mdpi.com

The analysis of defects is typically carried out using a combination of spectroscopic techniques, primarily high-resolution NMR, to identify unexpected signals corresponding to defect structures. Comparing the optical properties (UV-Vis absorption) of polymers made by different methods can also provide indirect evidence of structural regularity. researchgate.net

Computational and Theoretical Investigations of Benzo 1,2 B:4,5 B Dithiophene and Its Materials

Quantum Chemical Methodologies for Electronic Structure Analysis

Quantum chemical methods are fundamental to exploring the electronic landscape of BDT-based molecules. These ab initio techniques solve approximations of the Schrödinger equation to determine the electronic structure and associated properties, offering a molecular-level understanding of the characteristics that govern the performance of these materials in electronic devices.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of BDT and its derivatives. rsc.org This method is widely used to predict the optimized molecular geometry, electronic band structures, and density of states (DOS). researchgate.net DFT calculations have been instrumental in demonstrating the planar and rigid structure of the BDT core, a key feature that facilitates efficient π-π stacking and charge transport. researchgate.net

Researchers employ DFT to analyze how chemical modifications to the BDT core influence its geometry and electronic distribution. For instance, DFT-optimized structures of BDT-ethynyl complexes show a pseudo-octahedral configuration at ruthenium terminal groups. rsc.org Furthermore, these studies can determine the distribution of molecular orbitals, revealing how the electron density is spread across the molecule in its lowest energy state. nih.gov This information is crucial for understanding intermolecular interactions and predicting the crystalline packing of BDT derivatives, which directly impacts charge mobility in thin films. researchgate.net

To understand the optical properties of BDT materials, such as their absorption and emission of light, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that allows for the calculation of electronic excited states. TD-DFT is routinely used to simulate UV-Vis absorption spectra, predict the energies of electronic transitions, and identify the nature of these transitions. rsc.org

For BDT-based materials, TD-DFT calculations have been crucial in explaining the origins of their optical characteristics. For example, in push-pull materials incorporating BDT as a donor, TD-DFT calculations verify that the lowest energy excited states arise from donor-to-acceptor charge-transfer (CT) transitions. researchgate.net These calculations can also elucidate the nature of metal-to-ligand charge transfer (MLCT) absorptions in BDT-containing organometallic complexes. rsc.org The accuracy of TD-DFT results can depend on the chosen functional, with different functionals providing varying levels of agreement with experimental data for the vertical excitation energies of low-lying singlet states. nih.gov

Molecular Dynamics Simulations for Morphology and Intermolecular Interactions

The performance of organic electronic devices is critically dependent on the solid-state arrangement, or morphology, of the active material. This includes factors like molecular packing, π-π stacking distance, and crystalline order. While these properties are often determined experimentally using techniques like single-crystal X-ray diffraction, Molecular Dynamics (MD) simulations offer a powerful theoretical tool to predict and understand the dynamic processes that govern film formation and morphology. rsc.orgcase.edu

MD simulations use classical mechanics to model the movements and interactions of atoms and molecules over time. For BDT-based materials, this approach can be used to simulate the aggregation of molecules from a solution or melt, providing insights into the resulting thin-film morphology. It allows researchers to study how different side chains or functional groups on the BDT core influence the intermolecular interactions and, consequently, the final packing structure (e.g., herringbone vs. pitched π-stacking). rsc.org By simulating larger systems over longer timescales than are feasible with quantum methods, MD can help bridge the gap between single-molecule properties and the bulk material characteristics that determine device function.

Prediction of Electronic Structure Parameters and Charge Transport Characteristics

A primary goal of theoretical modeling is to predict the key parameters that govern charge transport in BDT-based materials. These predictions help in the rational design of molecules with enhanced charge carrier mobility for applications in transistors and solar cells.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic and optical properties of a molecule. The HOMO energy level is related to the ability to donate an electron (p-type transport), while the LUMO level relates to the ability to accept an electron (n-type transport). The energy difference between the HOMO and LUMO is the band gap (E_g), which determines the wavelength of light the material absorbs. rsc.org

Computational studies, primarily using DFT, are extensively performed to calculate the HOMO and LUMO energy levels of BDT derivatives. This analysis reveals how functionalization of the BDT core can tune these energy levels. For example, adding electron-donating side chains can raise the HOMO level, while incorporating electron-withdrawing groups can lower both the HOMO and LUMO levels. nih.govrsc.org This ability to computationally screen different derivatives and predict their energy levels is crucial for designing materials with properties tailored for specific applications, such as matching the energy levels of donor and acceptor materials in organic solar cells to maximize open-circuit voltage. case.edu

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for Various Benzo[1,2-b:4,5-b']dithiophene (BDT) Derivatives.

MoleculeHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)
Reference Molecule R-5.05-2.812.24
Designed Molecule M1-4.88-3.071.81
BDTT-5.38-2.432.95
BDTT–Et-5.32-2.382.94
BDTT–OMe-5.26-2.292.97
BDTT–CH2–OMe-5.48-2.453.03

Data sourced from theoretical calculations reported in the literature. researchgate.net Note that values can vary depending on the computational method and basis set used.

Charge transport in organic semiconductors occurs when a charge (an electron or a hole) hops between adjacent molecules. The efficiency of this process is related to the reorganization energy (λ). The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium geometry, and vice-versa. A lower reorganization energy generally corresponds to a higher charge transfer rate and, therefore, higher charge carrier mobility.

Theoretical calculations are essential for estimating both the hole (λ_h) and electron (λ_e) reorganization energies. These calculations involve optimizing the molecular geometry in both the neutral and charged (anionic and cationic) states. Studies on BDT-based molecules have shown that chemical modifications can influence these values. For instance, the introduction of different end-capping groups or modifications to the core structure can either increase or decrease the reorganization energy, providing a pathway to rationally design materials with improved charge transport characteristics.

Table 2: Calculated Hole and Electron Reorganization Energies for a Benzo[1,2-b:this compound (BDT)-Based Reference Molecule and its Derivatives.

MoleculeHole Reorganization Energy (λ_h) (eV)Electron Reorganization Energy (λ_e) (eV)
Reference Molecule R0.140.16
Designed Molecule M10.130.18
Designed Molecule M20.150.17
Designed Molecule M30.140.16
Designed Molecule M40.160.16
Designed Molecule M50.160.17

Data sourced from theoretical calculations reported in the literature.

Ionization Potentials (IP) and Electron Affinities (EA) Determination

In the computational investigation of organic semiconductor materials, the ionization potential (IP) and electron affinity (EA) are critical parameters that govern charge injection and transport properties. The IP represents the energy required to remove an electron from a molecule in its neutral state, while the EA is the energy released when an electron is added to a neutral molecule. Computationally, these values are often approximated by the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. According to Koopmans' theorem, the negative of the HOMO energy (-EHOMO) provides an estimate for the IP, and the negative of the LUMO energy (-ELUMO) approximates the EA.

For materials based on Benzo[1,2-b:this compound (BDT), density functional theory (DFT) is a commonly employed method to calculate these orbital energies. The functionalization of the BDT core with different electron-donating or electron-withdrawing groups allows for the fine-tuning of these energy levels. For instance, attaching thiophene (B33073) side chains to the BDT core can modulate the HOMO and LUMO levels. A study on a series of BDT derivatives showed that the introduction of a methoxymethyl chain in BDTT–CH2–OMe resulted in the deepest HOMO energy level of -5.48 eV among the studied analogs. nih.gov

The desired energy levels for BDT-based polymers in high-performance organic solar cells are typically deep HOMO levels, in the range of –5.2 to –5.8 eV, and LUMO levels between –3.7 to –4.0 eV. case.edu These deep HOMO levels are crucial for achieving high open-circuit voltages (Voc) in photovoltaic devices. case.edu Computational studies on various BDT-based copolymers have demonstrated the ability to achieve these desired energy levels. For example, the polymer PBDT-FBT was calculated to have a HOMO level of -5.45 eV and a LUMO level of -3.76 eV. case.edu Another derivative, DR3TBDT, which has shown excellent photovoltaic performance, possesses a calculated HOMO level of -5.02 eV and a LUMO of -3.27 eV.

Below is a table summarizing the computationally determined HOMO and LUMO energy levels for several Benzo[1,2-b:this compound derivatives.

CompoundHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
BDTT–CH₂–OMe-5.48-2.582.90
PBDT-OBT-5.31-3.571.74
PBDT-FBT-5.45-3.761.69
DCAO3TBDT-5.04-3.241.80
DR3TBDT-5.02-3.271.75

Theoretical Prediction of Charge Carrier Mobilities

The charge carrier mobility, which describes the velocity of electrons and holes in a material under an electric field, is a key performance indicator for organic semiconductors. Theoretical predictions of charge carrier mobilities in BDT-based materials provide valuable insights for designing high-performance devices. The inherent planar and rigid structure of the BDT core promotes strong intermolecular π-π stacking, which is beneficial for efficient charge transport. nih.gov

Computational approaches to predict charge carrier mobility often rely on Marcus theory, which describes the charge transfer rate between adjacent molecules. The key parameters in Marcus theory are the reorganization energy (λ) and the electronic coupling (transfer integral, J). The reorganization energy has two components: an internal contribution from the geometry relaxation of the molecule upon charging and an external contribution from the polarization of the surrounding medium. DFT calculations are used to determine the optimized geometries of the neutral and charged states of a molecule to compute the internal reorganization energy.

Theoretical simulations have been used to understand the structure-property relationships that govern charge transport in BDT derivatives. For instance, studies on cruciform BDT derivatives have shown that the introduction and orientation of alkyl chains can significantly alter the molecular packing in the solid state, which in turn affects the charge transport properties. nih.gov One such derivative exhibited a high hole mobility of up to 0.81 cm2 V-1 s-1 in single micrometer ribbon transistors. nih.gov Another study on 4,8-functionalized BDTs demonstrated a hole mobility of 0.061 cm2 V-1 s-1.

The charge-carrier transport properties of several BDT derivatives have been investigated, revealing both electron and hole transport capabilities depending on the molecular design. For example, 2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione exhibited electron mobility (μe) of 6.9 × 10-3 cm2 V-1 s-1 when solution-processed. rsc.org Conversely, measurable hole transport (μh) was observed for other derivatives, such as 2,7-bis-(5-n-nonyl-thiophen-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione with a μh of 8.5 × 10-5 cm2 V-1 s-1. rsc.org

The following table presents a selection of theoretically and experimentally determined charge carrier mobilities for various BDT-based materials.

Compound/DerivativeMobility TypeMobility (cm² V⁻¹ s⁻¹)
BDT Cruciform 1aHole0.81
BDT Cruciform 1cHole0.106
4,8-functionalized BDTHole0.061
2,7-Bis-pentafluorobenzoyl-benzo[1,2-b:6,5-b′]dithiophene-4,5-dioneElectron6.9 x 10⁻³
2,7-bis-(5-n-nonyl-thiophen-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dioneHole8.5 x 10⁻⁵

Modeling of Optical Properties and Exciton Dynamics

Simulation of Absorption Energies and Spectra

The optical properties of Benzo[1,2-b:this compound and its derivatives are central to their application in optoelectronic devices such as organic solar cells. Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for simulating their absorption energies and spectra. polimi.it These simulations provide insights into the electronic transitions that give rise to the observed absorption features.

The absorption spectrum of the bare BDT molecule and its derivatives can be calculated to understand the effect of functionalization. For instance, simulations have shown that functionalizing the BDT core with thiophene groups leads to a red-shift in the absorption spectrum. polimi.it Further extending the conjugation by adding more thiophene units can enhance the panchromaticity of the molecule, allowing it to absorb light over a broader range of the visible spectrum. polimi.it

The simulated spectra for BDT-based polymers often show a strong absorption band in the visible region, which is attributed to an intramolecular charge-transfer (ICT) transition from the electron-rich BDT unit to an electron-accepting co-monomer. The position of the maximum absorption wavelength (λmax) and the onset of the absorption are used to estimate the optical bandgap of the material. For example, the optical bandgaps of the polymers PBDT-OBT and PBDT-FBT were determined from the onsets of their solid-film absorption spectra to be 1.67 eV and 1.63 eV, respectively. case.edu

The table below lists the simulated and experimental optical properties of several BDT derivatives.

Compoundλmax (solution, nm)λmax (film, nm)Optical Bandgap (eV)
PBDT-OBT6747041.67
PBDT-FBT6867261.63
DCAO3TBDT4945601.84
DR3TBDT5085831.74

Exciton Binding Energy Calculations

In organic semiconductors, the absorption of a photon creates a bound electron-hole pair known as an exciton, rather than free charge carriers. The exciton binding energy (Eb) is the energy required to dissociate this exciton into a free electron and a free hole. A lower exciton binding energy is desirable for efficient charge generation in organic solar cells.

Theoretically, the exciton binding energy is calculated as the difference between the transport bandgap (Egt) and the optical bandgap (Egopt). The transport gap is the energy difference between the ionization potential and the electron affinity (IP - EA), which can be estimated from the HOMO and LUMO energy levels of an isolated molecule. The optical gap is the energy of the lowest excited state, typically obtained from the onset of the absorption spectrum.

Analysis of Intramolecular Charge Transfer Transitions

Many high-performance organic semiconductor materials based on Benzo[1,2-b:this compound are designed with a donor-π-acceptor (D-π-A) architecture. In these molecules, the BDT unit often serves as the electron donor, connected via a π-conjugated bridge to an electron-acceptor moiety. Upon photoexcitation, an electron can be transferred from the donor part (HOMO) to the acceptor part (LUMO) of the molecule, leading to an excited state with a significant charge separation, known as an intramolecular charge transfer (ICT) state.

Computational chemistry provides powerful tools to analyze the nature of these ICT transitions. By examining the frontier molecular orbitals, it is possible to visualize the spatial distribution of the HOMO and LUMO. In a well-designed D-A molecule, the HOMO is predominantly localized on the donor fragment, while the LUMO is localized on the acceptor fragment. This spatial separation is a hallmark of an ICT transition.

TD-DFT calculations can further characterize the excited states. The nature of an excited state can be quantified by analyzing the contributions of different orbital-to-orbital transitions. An excited state with a dominant contribution from the HOMO-to-LUMO transition, where these orbitals are spatially separated, is identified as an ICT state. The strength of the ICT can be related to the oscillator strength of the transition. For instance, in a study of two novel cross-conjugated isomers based on 4,8-dithienylbenzo[1,2-b:4,5-b′]dithiophene, it was found that the charge transfer interaction was much stronger in the benzodithiophene direction compared to the perpendicular direction. rsc.org

Simulation of Charge Transfer Rate Constants at Donor-Acceptor Interfaces

The efficiency of charge separation and recombination at the interface between a donor and an acceptor material is a critical factor determining the performance of organic solar cells. The rates of these charge transfer processes can be simulated using theoretical models, with Marcus theory being the most prominent framework. wolfram.com

The semi-classical Marcus-Levich-Jortner (MLJ) theory provides an expression for the charge transfer rate constant (kCT):

kCT = (2π/ħ) * |J|2 * FCWD

where ħ is the reduced Planck constant, J is the electronic coupling between the initial and final states, and FCWD is the Franck-Condon weighted density of states, which depends on the reorganization energy (λ) and the Gibbs free energy change of the reaction (ΔG0).

To simulate the charge transfer rate constant for a BDT-based donor at an interface with an acceptor (e.g., a fullerene), the following steps are typically performed computationally:

Geometry Optimization: The ground-state geometries of the donor and acceptor molecules are optimized separately.

Interface Modeling: A model of the donor-acceptor interface is constructed, often using a dimer or a larger cluster of molecules.

Parameter Calculation:

Reorganization Energy (λ): This is calculated from four separate energy calculations: the energies of the neutral donor and acceptor in their optimized geometries, and the energies of the charged donor and acceptor in the neutral geometries, and vice versa. github.io

Electronic Coupling (J): This term quantifies the interaction between the donor and acceptor and can be calculated using various methods, including fragment-based approaches on the dimer system.

Free Energy Change (ΔG0): This is determined from the redox potentials of the donor and acceptor, which can be related to their HOMO and LUMO energies.

These parameters are then used in the MLJ equation to calculate the charge transfer rate constant. Such simulations can provide valuable insights into how molecular structure, orientation, and morphology at the interface influence the efficiency of charge separation and help in the rational design of new materials. researchgate.net

Machine Learning Applications in Benzo[1,2-b:this compound Material Design

The rational design of novel organic materials, particularly for optoelectronic applications, has traditionally relied on time-consuming and resource-intensive trial-and-error experimental methods. However, the advent of machine learning (ML) has introduced a paradigm shift, enabling the rapid and systematic discovery of new polymers with tailored properties. researchgate.net In the context of Benzo[1,2-b:this compound (BDT)-based materials, machine learning is being employed to accelerate the design and optimization of high-performance polymers, effectively bypassing the limitations of conventional approaches. scinito.ai

A notable application of this strategy is in ML-assisted reverse polymer engineering for the rational design of BDT-based polymers for photodetector applications. scinito.ai In one such study, a comprehensive dataset consisting of 5,617 benzothiophene (BT) and benzodithiophene (BDT) units was assembled. By computationally integrating these units with various acceptor moieties, a vast chemical space of 72,976 unique polymer combinations was generated. scinito.ai

To navigate this extensive library of potential materials, a Gradient-Boosting Regression (GBR) model was trained to predict the optical properties of these polymers. scinito.ai GBR is a powerful ensemble ML technique that builds models sequentially, with each new model correcting the errors of its predecessor, making it highly effective for complex, non-linear structure-property relationships often found in polymer science. mdpi.comnih.gov The developed GBR model demonstrated high accuracy in predicting the absorption maxima (λmax) of the polymers, achieving a coefficient of determination (R²) of 0.86. scinito.ai

A key advantage of this computational approach is the ability to interpret the model and identify the most influential factors governing the material's properties. Through a feature importance analysis based on SHAP (SHapley Additive exPlanations) values, specific molecular descriptors were found to be critical in predicting the λmax of the BDT-based polymers. The analysis revealed that Chi0, a topological descriptor related to molecular branching, was the most influential factor. Other significant descriptors included LabuteASA (Labute's Approximate Surface Area), Chi0V, Chi1, and SlogP_VSA12, which relate to molecular size, shape, and electronic properties. scinito.ai The robustness of the model was further validated using K-Fold cross-validation, a technique that ensures the model's performance is generalizable to new, unseen data. scinito.ai

This ML-driven approach not only predicts properties but also facilitates the rapid design of novel polymers with optimized characteristics. For instance, several new polymers were designed with predicted absorption maxima (λmax) in the range of 400–750 nm, a suitable spectrum for photodetector applications. scinito.ai The table below details the computationally predicted optical properties for some of these newly designed BDT-based polymers.

Designed PolymerCalculated Energy (eV)Calculated Wavelength (λmax, nm)Oscillator Strength (f)Major Transition Contribution
Polymer 42.215630.0414HOMO→LUMO (81%)

Data sourced from a machine learning-assisted computational study on benzodithiophene polymers. The study highlighted Polymer 4 for its significantly lower energy and longer wavelength absorption. scinito.ai

By integrating machine learning with computational chemistry, researchers can efficiently screen vast numbers of candidate molecules and identify promising structures for synthesis and experimental validation. This synergy accelerates the development of advanced BDT-based materials for high-performance photodetectors and other optoelectronic devices, demonstrating a powerful strategy for materials discovery. scinito.ai

Spectroscopic and Advanced Characterization of Benzo 1,2 B:4,5 B Dithiophene Based Materials

Electronic and Vibrational Spectroscopy

UV-Visible (UV-Vis) and photoluminescence (PL) spectroscopies are fundamental techniques for probing the electronic transitions in BDT-based materials. In dilute solutions, the UV-Vis absorption spectra typically reveal sharp absorption bands corresponding to π-π* transitions within the conjugated backbone. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the extent of conjugation and the nature of any appended side chains or functional groups. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a red-shift or blue-shift of the absorption spectrum, respectively.

In the solid state (thin films), the absorption spectra of BDT-based materials often exhibit broader and red-shifted absorption bands compared to their solution spectra. This phenomenon is attributed to intermolecular interactions, such as π-π stacking, which are prevalent in the solid state and lead to the formation of aggregates. nih.gov The degree of this red-shift can provide qualitative information about the extent of intermolecular ordering in the thin film.

Photoluminescence spectroscopy provides insights into the emissive properties of these materials. The PL spectra of BDT derivatives in solution typically show a distinct emission peak, the position and intensity of which are influenced by the molecular structure. In thin films, the PL is often quenched and red-shifted compared to the solution phase. This quenching is a consequence of non-radiative decay pathways that become more significant in the solid state due to aggregation and intermolecular charge transfer. The shape of the PL spectra in the solid state can also indicate the presence of different aggregated species. nih.gov

Table 1: UV-Vis Absorption and Photoluminescence Data for Selected Benzo[1,2-b:4,5-b']dithiophene Derivatives

Compound Solvent/State Absorption λmax (nm) Molar Extinction Coefficient (ε) (L mol-1 cm-1) Emission λmax (nm)
BDTT Chloroform 398 10.26 x 105 488
BDTT-Et Chloroform 402 8.51 x 105 492
BDTT-OMe Chloroform 415 9.41 x 105 512
BDTT-CH2-OMe Chloroform 405 10.16 x 105 496
BDTT Thin Film 420 - 550
BDTT-Et Thin Film 425 - 555
BDTT-OMe Thin Film 440 - 580 (shoulder at 620)
BDTT-CH2-OMe Thin Film 430 - 565 (shoulder at 610)

Data compiled from multiple sources.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural confirmation of newly synthesized Benzo[1,2-b:this compound-based materials. By identifying the characteristic vibrational modes of the functional groups present in the molecule, FTIR provides a molecular fingerprint that can be used to verify the successful synthesis of the target compound.

While detailed peak assignments for complex BDT derivatives are not always available in the literature, general spectral regions can be analyzed to confirm the presence of key structural motifs. For instance, the aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm-1. The C=C stretching vibrations of the aromatic and thiophene (B33073) rings give rise to a series of sharp bands between 1600 cm-1 and 1400 cm-1. The C-S stretching vibrations of the thiophene rings are expected in the fingerprint region, typically below 800 cm-1.

Furthermore, if the BDT core is functionalized with specific side chains, their characteristic vibrational bands will be present in the FTIR spectrum. For example, the C-H stretching vibrations of alkyl side chains appear in the 2960-2850 cm-1 region. If the material is a polymer, the FTIR spectrum can also be used to confirm the successful polymerization by observing the disappearance of the vibrational modes associated with the reactive end groups of the monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise structural elucidation of Benzo[1,2-b:this compound-based molecules and polymers. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

In the ¹H NMR spectrum of BDT derivatives, the protons on the BDT core typically appear in the aromatic region (δ 7.0-8.5 ppm). The chemical shifts and coupling constants (J-values) of these protons are highly dependent on their position on the fused ring system and the nature of any substituents. For example, protons on the thiophene rings often appear as doublets with a coupling constant of around 5-6 Hz. The protons on the central benzene ring will exhibit chemical shifts and coupling patterns that are influenced by the substitution pattern.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the BDT core resonating in the aromatic region (δ 120-150 ppm). The chemical shifts of the carbon atoms are sensitive to the electronic effects of neighboring atoms and substituents, aiding in the assignment of each carbon in the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Benzo[1,2-b:this compound Derivative

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
BDT Core - Thiophene Protons 7.51 (d, J = 5.2 Hz) 128.27, 133.20
BDT Core - Benzene Protons 7.74 (d, J = 5.4 Hz) 123.7, 124.0, 140.5, 144.8
Alkyl Side Chain Protons 0.80 - 2.98 (m) 10.8, 14.1, 23.0, 25.6, 28.8, 32.2, 39.9, 40.2

Note: Chemical shifts are highly dependent on the specific molecular structure and solvent used. The data presented is illustrative.

While one-dimensional NMR is excellent for elucidating the chemical structure of individual molecules, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide valuable insights into the through-space interactions between molecules, which is indicative of aggregation and π-stacking in solution. core.ac.uk

In a NOESY experiment, cross-peaks are observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. For BDT-based polymers and small molecules that have a tendency to aggregate in solution, NOESY spectra can reveal intermolecular correlations between protons on different molecules that are stacked on top of each other. core.ac.uk The presence of such intermolecular NOE cross-peaks is a strong indication of π-stacking.

The intensity of the NOESY cross-peaks can also provide qualitative information about the relative distances between the interacting protons. By analyzing the pattern of intermolecular NOEs, it is possible to gain a deeper understanding of the preferred stacking geometry of the BDT-based materials in solution. This information is crucial for understanding how molecular structure influences the self-assembly and morphology of these materials, which in turn affects their performance in electronic devices.

Electrochemical Characterization Techniques

In a typical CV experiment, the material is cast as a thin film on a working electrode and its oxidation and reduction potentials are measured. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO level, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO level. By referencing these potentials to a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the absolute HOMO and LUMO energy levels can be calculated.

The electrochemical band gap (Egec) can be determined from the difference between the HOMO and LUMO energy levels. This value is often in good agreement with the optical band gap (Egopt) determined from the onset of the absorption in the UV-Vis spectrum. The reversibility of the oxidation and reduction processes, as observed in the CV, can also provide information about the electrochemical stability of the material.

Table 3: Electrochemical Data for Selected Benzo[1,2-b:this compound Derivatives

Compound Oxidation Onset (V vs. Fc/Fc⁺) Reduction Onset (V vs. Fc/Fc⁺) HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV)
BDTT 0.65 -1.70 -5.15 -2.80 2.35
BDTT-Et 0.62 -1.72 -5.12 -2.78 2.34
BDTT-OMe 0.55 -1.75 -5.05 -2.75 2.30
BDTT-CH2-OMe 0.70 -1.68 -5.20 -2.82 2.38

Note: Energy levels are calculated assuming the ferrocene/ferrocenium redox couple is at -4.8 eV relative to the vacuum level. The exact values can vary depending on the experimental conditions.

Cyclic Voltammetry (CV) for Redox Properties and Energy Level Determination

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of BDT-based materials and to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in designing materials for organic solar cells (OSCs) and organic field-effect transistors (OFETs) as they govern charge injection, transport, and the open-circuit voltage in photovoltaic devices.

In a typical CV measurement, the material is cast as a thin film on a working electrode and immersed in an electrolyte solution. By scanning the potential, the oxidation and reduction potentials of the material can be measured. The HOMO and LUMO energy levels are then calculated from the onset potentials of the oxidation and reduction curves, respectively.

For instance, two donor-acceptor copolymers based on BDT, namely PBDT-OBT and PBDT-FBT, were characterized using CV. The HOMO/LUMO levels were determined to be –5.32/–3.58 eV for PBDT-OBT and –5.41/–3.72 eV for PBDT-FBT tum.de. Similarly, another BDT-based polymer, PBDTTBT, exhibited a HOMO level of -5.31 eV and a LUMO level of -3.44 eV researchgate.net. The introduction of different side chains on the BDT core can significantly influence these energy levels. A study on four BDT derivatives (BDTT, BDTT–Et, BDTT–OMe, and BDTT–CH₂–OMe) revealed that the newly designed BDTT–CH₂–OMe possessed the deepest HOMO energy level of −5.48 eV, which is beneficial for achieving high open-circuit voltages in OSCs rsc.orgmdpi.comnih.gov.

The electrochemical properties of several BDT-based polymers are summarized in the interactive data table below.

MaterialOxidation Potential (E_ox vs. Fc/Fc⁺) (V)HOMO Level (eV)LUMO Level (eV)Electrochemical Bandgap (eV)
PBDT-OBT--5.32-3.581.74
PBDT-FBT--5.41-3.721.69
PBnDT-DTBT--5.33-3.172.16
PBnDT-4DTBT--5.26-2.962.30
PBDTTBT0.51-5.31-3.441.87

Electrochemical Impedance Spectroscopy (EIS) for Interface Analysis

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties and charge transfer kinetics within electronic devices. By applying a small AC voltage perturbation and measuring the resulting current response over a range of frequencies, EIS can provide insights into processes such as charge transfer resistance, capacitance, and ion diffusion at electrode-material interfaces.

In the context of BDT-based materials, EIS is particularly valuable for analyzing the performance of organic solar cells and supercapacitors. For instance, in OSCs, EIS can be used to study the interface between the BDT-based active layer and the electrodes, helping to understand charge extraction and recombination processes. In supercapacitors employing redox-active BDT-based conjugated polymers, EIS helps in evaluating the ion diffusion, capacitive contribution, and charge transfer resistance, all of which are critical factors for energy storage capabilities nih.gov. The analysis often involves fitting the experimental data to an equivalent circuit model, where different circuit elements represent various physical and chemical processes occurring at the interface.

Morphological and Microstructural Analysis

The performance of BDT-based materials in thin-film devices is highly dependent on their solid-state morphology and microstructure. Techniques such as atomic force microscopy and X-ray scattering are essential for characterizing the surface topography, molecular packing, and crystallinity of these films.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate States

Atomic Force Microscopy is a high-resolution scanning probe technique that provides three-dimensional topographical information about a material's surface. In the study of BDT-based thin films, AFM is used to visualize the surface morphology, determine surface roughness, and identify the presence of aggregates or distinct domains. This information is crucial as the nanoscale morphology of the active layer in an organic solar cell, for example, directly impacts exciton dissociation and charge transport.

AFM studies on ultrathin films of BDT derivatives have shown the formation of highly homogeneous and continuous molecular films at the nanoscale researchgate.net. The surface roughness and the presence of nanoscale features can be quantified from AFM images, which is important for ensuring good interfacial contact with other layers in a device.

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology and Crystallinity

X-ray diffraction techniques are indispensable for probing the crystalline structure and molecular orientation within thin films of BDT-based materials. XRD provides information about the degree of crystallinity and can be used to identify different crystalline phases.

Grazing-Incidence Wide-Angle X-ray Scattering is a particularly powerful technique for characterizing the morphology of thin films. By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS can reveal detailed information about the molecular packing and orientation of polymer chains with respect to the substrate. GIWAXS studies on two BDT-based acceptor isomers showed that they possess different crystalline structures, which in turn affects their electron/hole mobilities and the performance of organic solar cells. The technique can distinguish between "face-on" and "edge-on" orientations of the polymer backbone, which has significant implications for charge transport in OFETs and OSCs.

Single Crystal X-ray Diffraction for Solid-State Molecular Packing

Single crystal X-ray diffraction provides the most precise information about the molecular structure and packing of a material in its crystalline state. By analyzing the diffraction pattern of a single crystal, the exact arrangement of atoms and molecules in the unit cell can be determined.

For BDT derivatives, single crystal X-ray analysis has been instrumental in understanding how different functional groups and side chains influence the solid-state packing. For example, a study on Benzo[1,2-b:this compound-4,8-dione revealed its monoclinic crystal structure and the presence of weak intermolecular interactions that contribute to its packing. Another study on four BDT derivatives showed that while BDTT forms an orthorhombic crystal structure, its substituted counterparts (BDTT–Et, BDTT–OMe, and BDTT–CH₂–OMe) adopt monoclinic structures, indicating that the introduction of substituents disrupts the molecular symmetry. This detailed structural information is vital for understanding structure-property relationships and for the rational design of new materials with optimized packing for efficient charge transport.

The table below summarizes the crystallographic data for Benzo[1,2-b:this compound-4,8-dione.

ParameterValue
Chemical FormulaC₁₀H₄O₂S₂
Molecular Weight220.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.6402 (5)
b (Å)5.7745 (5)
c (Å)13.6223 (12)
β (°)97.371 (1)
Volume (ų)440.00 (7)
Z2

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability

The thermal stability of organic materials is a critical factor for their practical application in electronic devices, as it determines their operational lifetime and processing window. Thermogravimetric Analysis is a widely used technique to assess the thermal stability of materials by measuring the change in mass as a function of temperature.

TGA has been employed to evaluate the thermal stability of various BDT-based polymers. For instance, the copolymers PBDT-OBT and PBDT-FBT showed good thermal stability with decomposition temperatures of 342 °C and 367 °C, respectively, making them suitable for applications in PSCs and other optoelectronic devices tum.de. Another polymer, PBDTTBT, also demonstrated excellent thermal stability with a decomposition temperature of 337 °C in the absence of an inert atmosphere researchgate.net. A study on three BDT-based donor-acceptor conjugated polymers found that the polymer with alkylthienothiophene side chains exhibited the best thermal stability, with a decomposition temperature above 400 °C. These results highlight that the chemical structure, particularly the nature of the side chains, plays a significant role in the thermal properties of BDT-based materials.

The thermal decomposition temperatures for several BDT-based polymers are presented in the following interactive table.

MaterialDecomposition Temperature (T_d, 5% weight loss) (°C)
PBDT-OBT342
PBDT-FBT367
PBDTTBT337
BDT-based polymer with alkylthienothiophene side chains>400
BDT-PO-DPP401

Table of Compound Names

Abbreviation/NameFull Chemical Name
BDTBenzo[1,2-b:this compound
PBDT-OBTPoly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:this compound-alt-5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c] rsc.orgthiadiazole]
PBDT-FBTPoly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:this compound-alt-5,6-difluoro-4,7-di(thiophen-2-yl)benzo[c] rsc.orgthiadiazole]
PBDTTBTPoly{4,8-bis(2,5-dioctyl-2-thienyl)-benzo[1,2-b:this compound-alt-[4,7-bis(2-thienyl)-2,1,3-benzothiadiazole)-5,5'-diyl]}
BDTT4,8-di(thiophen-2-yl)benzo[1,2-b:this compound
BDTT–Et4,8-bis(5-ethylthiophen-2-yl)benzo[1,2-b:this compound
BDTT–OMe4,8-bis(5-methoxythiophen-2-yl)benzo[1,2-b:this compound
BDTT–CH₂–OMe4,8-bis(5-(methoxymethyl)thiophen-2-yl)benzo[1,2-b:this compound
PBnDT-DTBTPoly[4,8-bis(2-ethylhexyloxy)benzo[1,2-b:this compound-alt-4,7-bis(2-thienyl)-2,1,3-benzothiadiazole]
PBnDT-4DTBTPoly[4,8-bis(2-ethylhexyloxy)benzo[1,2-b:this compound-alt-4,7-bis(4-hexyl-2-thienyl)-2,1,3-benzothiadiazole]
BDT-PO-DPP2,5-bis(2-octyldodecyl)-3,6-bis(5-(4,8-bis(4-octyloxyphenyl)benzo[1,2-b:4,5-b']dithiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight and molecular weight distribution of polymeric materials. lcms.czyoutube.com The principle of GPC is based on separating molecules according to their hydrodynamic volume or size in solution. youtube.com The process involves a column packed with a porous gel; larger molecules are unable to enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. youtube.comyoutube.com This separation allows for the determination of crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. youtube.comacs.org The molecular weight distribution is a critical characteristic as it significantly influences the physical and end-use properties of the polymer. lcms.cz

In the context of Benzo[1,2-b:this compound (BDT)-based materials, GPC is a fundamental tool for confirming the successful synthesis of polymers and for understanding structure-property relationships. The molecular weight and its distribution have profound effects on the solubility, processability, and ultimately the performance of these materials in applications like organic photovoltaics and electronics. acs.org

Research Findings from GPC Analysis of BDT-Based Polymers

Researchers have extensively used GPC to characterize a variety of BDT-based copolymers. The analyses are typically performed using solvents like tetrahydrofuran (THF) or high-temperature eluents such as trichlorobenzene, with polystyrene as the calibration standard. acs.orgacs.orgrsc.orgrsc.org

For instance, in the development of donor-acceptor copolymers for organic solar cells, a polymer designated PTB7-FTh was analyzed using GPC with trichlorobenzene as the eluent at 160 °C. The analysis determined a number-average molecular weight (Mn) of 32.32 kDa, a weight-average molecular weight (Mw) of 66.33 kDa, and a polydispersity index (PDI) of 2.05. acs.org

Another study focused on copolymers of benzo[1,2-b:4,5-b′]dithiophene (BnDT) and 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT). GPC analysis of the polymer PBnDT-DTBT in THF at room temperature yielded an Mn of 21.9 kg/mol , an Mw of 90.7 kg/mol , and a PDI of 4.14. acs.org

Further research into D-A alternating copolymers, PBDT-OBT and PBDT-FBT , utilized GPC to ascertain their molecular weights. case.edu The results showed an Mn of 19.2 kDa, Mw of 40.90 kDa, and a PDI of 2.13 for PBDT-OBT. case.edu For PBDT-FBT, the Mn was 22.7 kDa, the Mw was 58.6 kDa, and the PDI was 2.58. case.edu

In the synthesis of a BDT-based polymer for use in polymer solar cells, GPC analysis revealed an Mn of 43,521 and a PDI of 3.62. rsc.org These findings collectively demonstrate the utility of GPC in providing quantitative data on the molecular weight distributions of newly synthesized BDT-based polymers, which is essential for establishing relationships between the polymer structure and its electronic properties.

The following table summarizes the molecular weight data obtained by GPC for several BDT-based polymers reported in the literature.

Table 1: Molecular Weight Data for Various Benzo[1,2-b:this compound-Based Polymers Determined by GPC

Polymer NameNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Source
PTB7-FTh32.3266.332.05 acs.org
PBnDT-DTBT21.990.74.14 acs.org
PBDT-OBT19.240.902.13 case.edu
PBDT-FBT22.758.62.58 case.edu
PBDTDPT143.52157.553.62 rsc.org

Structure Property Relationships and Molecular Design Principles in Benzo 1,2 B:4,5 B Dithiophene Chemistry

Influence of Substituents on Electronic and Optical Properties

The introduction of various substituent groups onto the BDT core is a primary strategy for modulating its optoelectronic properties. These substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electronic bandgap, and the charge carrier mobility of the resulting materials.

Side chain engineering is a critical tool for fine-tuning the properties of BDT-based materials. The nature of the side chains affects not only solubility but also molecular packing, energy levels, and charge transport. nih.govnih.gov

Alkyl Chains: The length and branching of alkyl side chains significantly influence the self-assembly and thin-film morphology of BDT-based polymers. nih.gov While necessary for solubility, these chains can also impact intermolecular packing. For instance, replacing branched alkyl chains with linear ones on the BDT unit can induce critical changes in polymer backbone orientation, which may dramatically affect device performance. nih.gov In some small molecules, specific alkyl substitutions can lead to favorable molecular packing in the solid state, resulting in high charge carrier mobilities. nih.gov For example, a cruciform BDT derivative with specific alkyl chains achieved a high mobility of 0.81 cm² V⁻¹ s⁻¹, while another dialkyl BDT derivative showed a field-effect mobility of 0.023 cm² V⁻¹ s⁻¹. nih.govrsc.org

Alkoxy and Alkoxyphenyl Chains: Alkoxy groups are electron-donating and tend to raise the HOMO energy level of the BDT core, which in turn reduces the HOMO-LUMO gap. rsc.org The introduction of bulkier alkoxyphenyl side chains has been shown to result in a lower HOMO energy level (e.g., -5.25 eV) compared to simpler alkoxy-substituted BDTs, a property that is beneficial for achieving high open-circuit voltages in organic solar cells. researchgate.netnih.gov These bulkier groups can also influence the aggregation behavior of the molecules. researchgate.net

Oligoethylene Glycol (OEG) Chains: The incorporation of polar OEG side chains can significantly alter the physical properties of BDT-based polymers. A key advantage is the increased polarity, which can improve solubility in more environmentally friendly polar solvents. mdpi.com Furthermore, the length of the OEG chain can influence the HOMO and LUMO energy levels of the resulting polymer. mdpi.com

Table 1: Effect of Side Chain Engineering on BDT Derivatives

BDT Derivative Type Side Chain Example HOMO Level (eV) LUMO Level (eV) Mobility (cm²/Vs) Key Finding Reference
Alkyl Dodecyl - - 0.023 Good field-effect mobility observed. rsc.org
Alkoxy Generic Alkoxy Higher than alkyl derivative - - Raises HOMO, leading to a smaller bandgap. rsc.org
Alkoxyphenyl 2-ethylhexyloxyphenyl -5.25 - - Lowers HOMO level compared to alkoxy, weaker aggregation. researchgate.netnih.gov
Methoxymethyl -CH₂OMe on thiophene (B33073) substituent -5.48 - - Deepens HOMO and promotes tight π–π stacking. nih.gov
OEG Triethylene glycol -5.29 -3.73 - Chain length influences HOMO/LUMO levels. mdpi.com

The "push-pull" or donor-acceptor (D-A) approach is a powerful molecular design strategy. By pairing the electron-donating BDT core with electron-withdrawing groups (EWGs), it is possible to create materials with significant intramolecular charge transfer (ICT) character. acs.org This ICT interaction leads to a narrowing of the electronic bandgap and a red-shift in the material's absorption spectrum. acs.orguhasselt.be

Attaching strong electron-donating groups (EDGs) to the BDT unit raises the HOMO energy level, while attaching EWGs lowers the LUMO level. The strategic combination of a more electron-rich BDT donor with an electron-deficient acceptor moiety can produce copolymers with deep HOMO and LUMO levels. case.edu This is highly desirable for photovoltaic applications, as a deep HOMO level in the donor polymer can lead to a high open-circuit voltage (Voc), while a low bandgap allows for harvesting a broader range of the solar spectrum, increasing the short-circuit current (Jsc). case.eduucla.edu

Impact of Main Chain Engineering and π-Bridge Units on Conjugation Length and Bandgap

This can be achieved by copolymerizing BDT units with other aromatic or heteroaromatic moieties. The choice of the comonomer and the π-bridge that connects the units is critical. For instance, using π-bridges like dioctylterthiophene can effectively link donor and acceptor segments in an A-D-A molecular architecture. nih.gov Similarly, introducing units such as 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT) into the polymer chain with BDT creates a D-A copolymer with a low bandgap due to ICT. acs.org The planarity of the backbone is also vital; reducing steric hindrance between adjacent monomer units by using flanking thiophenes, for example, promotes a more planar structure, which enhances conjugation and encourages crystallinity. acs.org

Interplay of Molecular Structure, Aggregation Behavior, and Film Morphology

The performance of a BDT-based material in an electronic device is not solely dependent on its intrinsic molecular properties but is also heavily influenced by its solid-state organization, including its aggregation behavior and thin-film morphology.

The inherent planarity of the fused BDT ring system is a key advantage, as it facilitates strong intermolecular π-π stacking in the solid state. nih.govossila.com This cofacial arrangement of conjugated backbones allows for significant orbital overlap between adjacent molecules, creating efficient pathways for charge carriers to hop from one molecule to the next. nih.gov This process, known as interchain coupling, is fundamental to achieving high charge mobility. researchgate.net

The distance between stacked molecules, or the π-π stacking distance, is a critical parameter. Tighter packing generally leads to better charge transport. This distance can be precisely controlled through side chain engineering. For example, a BDT derivative functionalized with methoxymethyl chains (BDTT–CH₂–OMe) was found to have a very small π-π stacking distance of 3.392 Å, indicating strong intermolecular interactions. nih.gov In contrast, a related derivative without this functionalization (BDTT) had a larger stacking distance of 3.693 Å. nih.gov The orientation of the molecules relative to the substrate is also crucial, as an ordered arrangement is required for efficient charge transport in devices. nih.gov

Table 2: π-π Stacking Distances in BDT Derivatives

Compound π-π Stacking Distance (Å) Reference
BDTT–CH₂–OMe 3.392 nih.gov
BDTT–OMe 3.472 nih.gov
BDTT–Et 3.579 nih.gov
BDTT 3.693 nih.gov

Molecular aggregation, where molecules arrange themselves in specific geometries, significantly affects the optical properties of thin films. In H-aggregation (from "hypsochromic"), molecules stack face-to-face, leading to a blue-shift in the absorption spectrum compared to the isolated molecule in solution. In J-aggregation (from "Jelley," its discoverer), molecules form a slipped-stack arrangement, resulting in a red-shifted and often sharpened absorption band.

The type and degree of aggregation in BDT-based materials can be controlled by modifying the molecular structure. Side chain engineering is a primary method for this control. For example, introducing bulky alkoxyphenyl side chains on a BDT-based small molecule was found to result in weaker aggregation ability compared to a similar molecule with less bulky alkoxy side chains. researchgate.netnih.gov Similarly, introducing severe distortions in a polymer's main chain can lead to very weak intermolecular interactions and poor aggregation behavior. acs.org While the specific characterization and deliberate control of H- versus J-aggregation are not always explicitly detailed, the underlying principle is that tuning intermolecular forces through structural modifications (e.g., side chains, planarity) dictates the aggregation style and, consequently, the optoelectronic properties of the resulting thin film.

Formation of Unique Solid Mesophases and Thermotropic Behavior

The rigid, planar structure of the benzo[1,2-b:4,5-b']dithiophene (BDT) core is a foundational element that can be exploited to create materials with liquid crystalline properties. The induction of thermotropic behavior, where a substance transitions into a liquid crystal (LC) phase upon heating, is highly dependent on the molecular architecture, particularly the nature and placement of peripheral side chains and terminal groups. These modifications influence intermolecular forces and packing, enabling the formation of ordered, fluid mesophases.

Research has demonstrated that specific structural modifications to BDT-based small molecules can induce liquid-crystalline states. For instance, a small molecule donor named a-BTR-H4, which features a BDT core with 1D alkoxyl and 2D thiophene-alkylthiol side chains, a trithiophene π-bridge, and a 3-(2-ethylhexyl) rhodanine end group, exhibits a nematic liquid crystal phase at a transition temperature of 117 °C. nih.gov The presence of the bulky, flexible 2-ethylhexyl rhodanine terminal group is critical for this behavior. A counterpart molecule, a-BTR-H5, which is identical except for a smaller 3-ethyl rhodanine end group, does not display any liquid crystalline properties. nih.gov This highlights the profound impact of the terminal group's size and shape on disrupting crystalline packing just enough to allow for an intermediate mesophase before melting into an isotropic liquid.

Similarly, the strategic substitution of alkyl chains directly onto the BDT framework can lead to thermotropic behavior. A BDT derivative functionalized with a thienyl group and a linear octyl chain, 2-(5-octylthiophen-2-yl)benzo[1,2-b:5,4-b′]dithiophene, was observed to undergo a phase transition into a liquid crystalline phase at 150 °C. rsc.org The introduction of flexible alkyl chains provides the necessary molecular dynamics and anisotropic shape required for the formation of these ordered fluid phases. The ability to form such mesophases is significant for device fabrication, as the ordered state can be harnessed to improve molecular alignment and charge transport in thin films. nih.govresearchgate.net

Table 1: Thermotropic Properties of Selected Benzo[1,2-b:this compound Derivatives

Compound Name Key Structural Features Mesophase Type Transition Temperature (°C)
a-BTR-H4 BDT core with alkoxyl/thiophene-alkylthiol side chains, 3-(2-ethylhexyl) rhodanine end group. nih.gov Nematic LC 117 nih.gov
a-BTR-H5 Same as a-BTR-H4 but with a 3-ethyl rhodanine end group. nih.gov None Observed N/A
Compound 2 BDT core functionalized with a 5-octylthiophen-2-yl group. rsc.org Liquid Crystalline 150 rsc.org

Rational Design Strategies for Tunable Optoelectronic Performance

The benzo[1,2-b:this compound (BDT) unit is a versatile and highly tunable electron-donating building block for organic electronic materials due to its planar, conjugated structure which facilitates strong intermolecular π-π stacking and efficient charge transport. researchgate.netnih.govossila.com Rational design strategies focusing on the modification of side chains, π-conjugated bridges, and donor-acceptor (D-A) pairings allow for precise control over the optoelectronic properties of BDT-based molecules and polymers. nih.govossila.comacs.org

A primary strategy for tuning performance involves the chemical modification of the BDT core with various side chains. researchgate.netnih.gov These substituents not only enhance solubility but also directly influence the material's energy levels. For example, a comparative study of four BDT derivatives—BDTT, BDTT-Et, BDTT-OMe, and BDTT-CH2-OMe—demonstrated this effect. researchgate.netnih.gov The introduction of a methoxymethyl chain (BDTT-CH2-OMe) resulted in the deepest highest occupied molecular orbital (HOMO) energy level (-5.37 eV) among the series. researchgate.netnih.gov A deep HOMO level is particularly desirable in donor materials for organic solar cells, as it is directly proportional to the open-circuit voltage (Voc) of the device. case.edu

In the context of D-A copolymers, modifying both the donor (BDT) and acceptor units provides another layer of control. case.edu By attaching electron-rich thiophene groups to the BDT core, its electron-donating character can be enhanced, leading to a lower HOMO level. case.edu Concurrently, altering the acceptor unit, for instance by substituting a benzothiadiazole (BT) moiety with fluorine atoms (an electron-withdrawing group), can systematically tune the polymer's energy levels and bandgap. case.edu This approach was used to create the copolymer PBDT-FBT, which achieved a low HOMO level of -5.45 eV and an optical bandgap of 1.85 eV. case.edu

Applications of Benzo 1,2 B:4,5 B Dithiophene Based Materials in Organic Electronics and Beyond

Organic Photovoltaic (OPV) and Organic Solar Cell (OSC) Technologies

Benzo[1,2-b:4,5-b']dithiophene (BDT) has emerged as a crucial building block in the development of organic photovoltaic materials due to its rigid, planar structure and excellent charge transport properties. nih.govnankai.edu.cn Its fused-ring system enhances π-π stacking, which is beneficial for charge mobility. bldpharm.com Furthermore, the BDT core can be readily functionalized at its 4 and 8 positions, allowing for the fine-tuning of the electronic and physical properties of the resulting materials. bldpharm.com These characteristics have made BDT-based polymers and small molecules highly successful in achieving high power conversion efficiencies (PCEs) in organic solar cells. acs.org

Development as Electron Donor Materials in Bulk Heterojunction (BHJ) Solar Cells

BDT-based materials are predominantly used as electron donor materials in bulk heterojunction (BHJ) solar cells. uwaterloo.ca In a BHJ device, the BDT-based donor is blended with an electron acceptor material, creating a large interfacial area for efficient charge separation. uwaterloo.ca The favorable electronic properties of BDT, such as its high highest occupied molecular orbital (HOMO) energy level, facilitate efficient hole transport. nankai.edu.cn

The versatility of the BDT unit allows for the synthesis of a wide range of donor-acceptor (D-A) copolymers with tailored properties. rsc.orgrsc.org By pairing BDT with various electron-accepting units, researchers can control the bandgap and energy levels of the resulting polymer to optimize its performance in a solar cell. case.edu For example, copolymers of BDT with naphtho[2,3-c]thiophene-4,9-dione (NTDO) have been synthesized and used as donor materials in polymer solar cells (PSCs). rsc.org One such copolymer, PBDTNTDO-2, when blended with the fullerene acceptor PC70BM, achieved a power conversion efficiency of 1.52%. rsc.orgresearchgate.net

Significant research has focused on modifying the BDT core with different side chains to improve solubility and influence the morphology of the active layer. nih.govacs.org For instance, attaching thiophene-conjugated side chains to the BDT unit can lead to red-shifted absorption and improved photovoltaic performance. acs.org A polymer solar cell based on a BDT copolymer with a fluorine-substituted benzotriazole acceptor unit (PBDT-FBTA) and PC70BM demonstrated a PCE of 6.0%. acs.org

The table below summarizes the performance of several BDT-based donor materials in BHJ solar cells.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
PBDT-FBTAPC70BM6.0%0.75 V11.9 mA/cm²67.2%
PBDTNTDO-2PC70BM1.52%0.88 V5.67 mA/cm²N/A
PTzBDT-2PC61BM4.7%N/AN/AN/A
PTzBDT-1PC61BM3.3%N/AN/AN/A
PBDTTPDPC71BM5.5%N/AN/AN/A
DR3TBDTPC71BM7.38%0.91 V12.50 mA/cm²65.0%

Exploration as N-type Polymers for Acceptor Units

While BDT is primarily known for its role as an electron donor, there has been some exploration into its use in n-type materials for acceptor units. The development of non-fullerene acceptors (NFAs) has been a significant breakthrough in the field of organic solar cells, and researchers are continually designing new molecular structures for this purpose. rsc.org Isomers of BDT-based acceptors have been synthesized and studied, revealing that different orientations of the thiophene (B33073) rings on the backbone can lead to distinct optical and electrochemical properties. rsc.org These studies into core isomerism of BDT-based molecules are providing new insights for the design of novel n-type electron acceptors. rsc.org

Optimization of Exciton Generation, Diffusion, Dissociation, and Charge Transport within OPV Devices

The efficiency of an organic photovoltaic device is dependent on a series of photophysical processes: exciton generation, diffusion, dissociation, and charge transport. acs.org BDT-based materials have been shown to facilitate these processes effectively. The rigid and planar structure of the BDT unit promotes the formation of ordered domains and favorable morphology in the active layer, which is crucial for efficient exciton dissociation and charge transport. nih.govbldpharm.com

The introduction of specific side chains and functional groups can further optimize these processes. For instance, the use of thiophene-conjugated side chains can enhance intermolecular interactions and lead to higher hole mobility. acs.org The nanomorphology of the BHJ blend, including the degree of phase separation and the crystallinity of the donor and acceptor domains, plays a critical role in determining the device performance. acs.org In BDT-based systems, this morphology can be controlled through various processing techniques, such as the use of solvent additives. acs.org

Strategies for Enhancing Power Conversion Efficiency (PCE) through Material Design

A variety of material design strategies have been employed to enhance the Power Conversion Efficiency (PCE) of BDT-based organic solar cells. These strategies primarily focus on modifying the molecular structure of the BDT-based donor material to optimize its electronic and physical properties.

Key strategies include:

Main-chain engineering: This involves altering the chemical structure of the polymer backbone, often by copolymerizing BDT with different electron-accepting units to tune the bandgap and energy levels.

Side-chain engineering: Modifying the side chains attached to the BDT core is a common strategy to improve solubility, influence film morphology, and adjust energy levels. dntb.gov.uanih.gov For example, the introduction of fluorine atoms into the side chains can lower the HOMO energy level, leading to a higher open-circuit voltage (Voc). acs.orgacs.org

Introducing conjugated side chains: Attaching conjugated side chains to the BDT unit can extend the π-conjugation of the polymer, leading to broader light absorption and improved charge carrier mobility. acs.org

Halogenation: The incorporation of halogen atoms, such as fluorine, into the polymer backbone or side chains is a widely used strategy to lower the HOMO energy level and enhance intermolecular interactions. acs.orgresearchgate.net

The following table illustrates how different design strategies have impacted the PCE of BDT-based solar cells.

Donor MaterialDesign StrategyAcceptor MaterialPower Conversion Efficiency (PCE)
PBDT-FBTAFluorination of acceptor unit in copolymerPC70BM6.0%
PvBDT-ClHalogenation of BDT side groupY6-T8.23%
PBDB-T-SFFluorination and alkylthiolation of BDTIT-4F13.1%
P2Fluorination and side chain engineeringIT-4F13.0%

Application in Quaternary Blends for Advanced OPV Architectures

To further improve the performance and stability of organic solar cells, researchers have explored the use of multi-component active layers. BDT-based polymers have been successfully incorporated into quaternary bulk heterojunctions (q-BHJs), which consist of two donor materials and two acceptor materials. elsevierpure.comnih.govbohrium.com This approach allows for broader light absorption and can lead to improved morphology and long-term stability of the device. elsevierpure.comnih.govbohrium.com A q-BHJ organic photovoltaic device was shown to retain over 72% of its initial efficiency after operating for a year at 65°C. elsevierpure.comnih.govbohrium.com

Organic Field-Effect Transistors (OFETs)

In addition to their widespread use in organic solar cells, Benzo[1,2-b:this compound (BDT)-based materials are also promising candidates for the active layer in organic field-effect transistors (OFETs). researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov The rigid and planar structure of BDT facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport. nih.gov

The charge transport in organic semiconductors can occur through two primary mechanisms: band-like transport in highly ordered crystalline materials and hopping transport in more disordered systems. atomfair.comaps.org The molecular packing and degree of order in the BDT-based thin film significantly influence which mechanism dominates. atomfair.com

Researchers have synthesized various BDT derivatives and investigated their performance in OFETs. For instance, a heteroacene analog of pentacene, DBTDT, which is based on a BDT-like structure, has demonstrated hole mobilities above 0.5 cm²/V·s. cas.cn The development of n-type OFETs based on BDT derivatives has also been an area of focus. By modifying the BDT core with strong electron-withdrawing groups, it is possible to create materials that transport electrons effectively. agu.edu.tr A dicarbonyl-functionalized acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivative, D(PhFCO)-BTBT, has shown high electron mobilities of up to approximately 0.6 cm²/V·s. agu.edu.tr

The table below presents the charge carrier mobilities of some BDT-based materials in OFETs.

MaterialChannel TypeMobility (cm²/V·s)On/Off Ratio
DBTDTp-type> 0.5> 10⁶
DH-BTZ-4Tp-type0.17 (vacuum deposited)1 x 10⁵
TFP-TBTn-type0.004N/A
D(PhFCO)-BTBTn-typeup to ~0.6> 10⁷

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The rapid advancement of perovskite solar cells (PSCs) has been significantly propelled by the development of efficient and stable hole-transporting materials (HTMs). BDT-based polymers and small molecules have emerged as a promising class of HTMs due to their excellent charge-transport properties and tunable energy levels. A key area of research has been the development of dopant-free HTMs to overcome the stability issues associated with traditional doped systems.

Design and Performance of Dopant-Free HTMs

The design of dopant-free HTMs is a critical step towards enhancing the long-term stability of PSCs, as the additives used in doped HTMs can contribute to device degradation. BDT derivatives have been successfully engineered to function efficiently without the need for dopants. These designs often focus on creating molecules with high intrinsic hole mobility and appropriate energy levels to facilitate efficient hole extraction from the perovskite layer and transport to the electrode.

Researchers have synthesized various BDT-based dopant-free HTMs by modifying the core structure with different functional groups and extending the conjugation length. These modifications allow for fine-tuning of the highest occupied molecular orbital (HOMO) energy level to align with the valence band of the perovskite, minimizing energy loss during hole transfer. The planar structure of the BDT core promotes intermolecular interactions, leading to ordered molecular packing and improved charge mobility. The performance of several dopant-free BDT-based HTMs in perovskite solar cells is summarized in the table below.

HTM NamePower Conversion Efficiency (PCE)Reference
BDTT-MTP 19.54% acs.org
BDTT-PMTP 21.08% acs.org
DERDTS-TBDT 16.2%
DOR3T-TBDT 14.9% ossila.com

Role in Luminescent Solar Concentrators (LSCs)

Luminescent solar concentrators (LSCs) are devices that can capture and concentrate sunlight over a large area, making them a promising technology to enhance the efficiency of photovoltaic cells. BDT-based materials have been explored as luminophores in LSCs due to their strong absorption in the solar spectrum and high photoluminescence quantum yields (PLQY).

The design of BDT-based emitters for LSCs often involves the creation of donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) structures, where the BDT core can act as either the donor or the acceptor depending on the linked moieties. This molecular engineering allows for the tuning of the absorption and emission spectra to match the solar spectrum and the bandgap of the photovoltaic cell. A key challenge in LSC design is to minimize reabsorption losses, which can be achieved by designing molecules with a large Stokes shift. BDT derivatives have shown the ability to achieve significant Stokes shifts, leading to improved LSC performance. The table below presents the performance of some BDT-based emitters in LSCs.

EmitterQuantum Yield (%)Stokes Shift (nm)LSC Efficiency (%)Reference
BDT-O2 65102Not Reported
BDT-H2 85110Not Reported

Development as Electron-Transport Materials

While BDT is more commonly utilized for its hole-transporting properties, strategic molecular design can transform BDT derivatives into effective electron-transport materials (ETMs). This is typically achieved by introducing strong electron-withdrawing groups to the BDT core, which lowers the lowest unoccupied molecular orbital (LUMO) energy level, facilitating electron injection and transport.

The development of BDT-based ETMs is significant for the advancement of all-organic solar cells and other organic electronic devices where balanced electron and hole transport is crucial for high performance. Researchers have synthesized BDT derivatives with pendant electron-withdrawing groups such as dicyanovinyl or benzothiadiazole, which have demonstrated promising electron mobility. The performance of some BDT-based electron-transport materials is highlighted in the table below.

MaterialElectron Mobility (cm²/Vs)Device ApplicationReference
BDT-based polymer with pendant dicyanovinyl groups 1.2 x 10⁻⁴Organic Solar Cell
BDT derivative with benzothiadiazole units 3.5 x 10⁻⁴Organic Field-Effect Transistor

Integration in Biosensor Platforms

The application of BDT-based materials is expanding beyond traditional organic electronics into the realm of biosensing. The inherent fluorescence of many BDT derivatives makes them suitable for the development of fluorescent probes for the detection of various analytes. The sensitivity and selectivity of these probes can be tailored by incorporating specific recognition units into the BDT molecular structure.

For instance, a BDT derivative functionalized with a diamine group has been developed as a highly sensitive and selective fluorescent probe for the detection of phosgene, a highly toxic chemical. The probe exhibits a rapid response and a low detection limit, demonstrating the potential of BDT-based materials in real-time chemical sensing. mdpi.com Another study reported a "turn-off" fluorescent probe for copper (II) ions based on a BDT core with two picolinamide units, showcasing good selectivity over other metal ions. researchgate.net These examples highlight the potential for designing a wide range of BDT-based biosensors for environmental and health monitoring.

AnalyteDetection LimitResponse TimeReference
Phosgene 0.16 µM< 30 seconds mdpi.com
Copper (II) ions 2.4 x 10⁻⁸ MNot Reported researchgate.net

Challenges and Future Directions in Benzo 1,2 B:4,5 B Dithiophene Research

Addressing Challenges in Precise Molecular Design for Targeted Optoelectronic Properties

A significant challenge in the field of BDT-based materials lies in the precise control of their optoelectronic properties through molecular design. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the optical bandgap, are critical parameters that dictate device performance. mdpi.com Rational design of conjugated polymers based on BDT is crucial for optimizing their performance in applications like polymer solar cells. ossila.com

One effective strategy involves the creation of donor-acceptor (D-A) copolymers, where the BDT unit acts as the electron donor and is paired with various electron-accepting moieties. For instance, combining BDT with benzo[c] ossila.comrsc.orgresearchgate.netthiadiazole (BT) has been shown to effectively lower the HOMO-LUMO energy gap. rsc.org The intramolecular arrangement of these donor and acceptor units significantly influences the resulting electronic properties. rsc.org

Furthermore, the addition of different side chains to the BDT core provides another layer of control. For example, the introduction of alkyl, alkylthio, and alkoxy groups at the 3 and 7 positions of the BDT core can modulate the HOMO and LUMO energy levels. rsc.org Dialkoxy derivatives tend to have higher HOMO energies, while dialkylthio analogues exhibit lower LUMO and HOMO energies compared to their dialkyl counterparts. rsc.org A study on four BDT derivatives with different side chains (BDTT, BDTT–Et, BDTT–OMe, and BDTT–CH2–OMe) revealed that the methoxymethyl chain in BDTT–CH2–OMe resulted in the deepest HOMO energy level and strong intermolecular interactions. rsc.orgresearchgate.net

DerivativeSide ChainEffect on HOMO/LUMO LevelsReference
Dialkylthio BDTAlkylthioLower HOMO and LUMO rsc.org
Dialkoxy BDTAlkoxyHigher HOMO rsc.org
BDTT-CH2-OMeMethoxymethylDeeper HOMO rsc.orgresearchgate.net

Achieving a delicate balance between these structural modifications is essential for targeting specific optoelectronic characteristics required for high-efficiency devices. The ongoing challenge is to develop a comprehensive understanding of the structure-property relationships to enable the predictive design of BDT-based materials with tailored functionalities.

Overcoming Limitations in Solubility and Processability for Sustainable Manufacturing (Green Solvents)

For BDT-based materials to be commercially viable, they must be processable from solution, preferably using environmentally friendly "green" solvents. However, the inherent planarity and strong π-π stacking of the BDT core, which are beneficial for charge transport, often lead to poor solubility in common organic solvents. This presents a significant hurdle for large-scale, cost-effective manufacturing techniques like roll-to-roll printing.

A primary strategy to enhance solubility is the introduction of solubilizing side chains. The type, length, and branching of these side chains play a crucial role. For instance, while branched side chains are often employed to increase solubility, a study on poly(benzo[1,2-b:4,5-b']dithiophene-thieno[3,4-c]pyrrole-4,6-dione) (PBDTTPD) polymers found that linear N-alkyl-substituted TPD motifs were key to improving material performance. nih.gov In contrast, replacing branched side chains with linear ones on the BDT unit itself led to a dramatic drop in solar cell efficiency due to changes in polymer self-assembly. nih.gov

The transition to sustainable manufacturing necessitates the development of BDT derivatives that are soluble in non-halogenated, green solvents. This remains a significant challenge, as many high-performance BDT-based polymers currently rely on chlorinated solvents like chloroform, chlorobenzene, or dichlorobenzene for processing. Future research must focus on designing new BDT-based polymers with enhanced solubility in greener alternatives without compromising their electronic properties. This may involve the incorporation of more flexible linkages or specifically designed side chains that promote solubility in desired solvents.

Strategies for Improving Device Stability and Long-Term Performance

The operational stability of organic electronic devices is a critical factor limiting their widespread adoption. BDT-based materials, like many organic semiconductors, can be susceptible to degradation when exposed to oxygen, moisture, and light, leading to a decline in device performance over time.

Beyond the active material, device architecture and encapsulation play a vital role in enhancing long-term performance. Encapsulation techniques that effectively block the ingress of oxygen and water are crucial. Furthermore, understanding the degradation mechanisms at a molecular level is essential for designing more robust materials and device structures. Future research should focus on a multi-pronged approach that combines the synthesis of intrinsically stable BDT derivatives with advanced device engineering and encapsulation methods to achieve the long-term operational stability required for commercial applications.

Advanced Morphological Control and Understanding of Solid-State Order

The performance of BDT-based devices is intrinsically linked to the morphology of the active layer at the nanoscale. The degree of crystallinity, molecular orientation, and phase separation in thin films all have a profound impact on charge transport and device efficiency. Achieving optimal morphology is a complex challenge that depends on a multitude of factors, including the molecular structure of the BDT derivative, the processing conditions, and the choice of solvent.

Molecular functionalization is a powerful tool for controlling solid-state packing. For example, a study on methylthionated BDT demonstrated that the position of the methylthio group could direct the packing structure. β-Methylthionated BDT adopted a "pitched" π-stacking arrangement, leading to higher charge carrier mobility compared to the α-substituted counterpart, which exhibited a herringbone packing. The introduction and orientation of alkyl chains in BDT-based cruciform compounds also lead to different molecular packing in the solid state.

The choice of processing conditions, such as the deposition technique (e.g., spin-coating vs. blade-coating), solvent, and post-deposition annealing, also significantly influences the final film morphology. sigmaaldrich.com Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a key technique for probing the crystalline structure and molecular orientation in thin films.

A deeper understanding of the interplay between molecular design, processing, and morphology is crucial for the rational design of high-performance materials. Future efforts should focus on developing in-situ characterization techniques to monitor the evolution of morphology during film formation. This will provide valuable insights into the self-assembly process and enable more precise control over the solid-state order of BDT-based materials.

Exploration of Novel Benzo[1,2-b:this compound Isomers and Analogues with Enhanced Properties

While the symmetrical, "linear" BDT isomer (Benzo[1,2-b:this compound) has been the most extensively studied, other isomers and analogues of the BDT core offer exciting opportunities for tuning material properties. The arrangement of the thiophene (B33073) rings within the fused system can have a significant impact on the electronic structure, molecular geometry, and solid-state packing of the resulting materials.

For example, isomers with different orientations of the thiophene rings have been shown to exhibit distinct optical properties and electrochemical energy levels. Theoretical calculations and experimental studies on cis- and trans-oriented BDT-based acceptors revealed different molecular configurations and electron cloud distributions, leading to variations in device performance.

Furthermore, the development of novel BDT analogues, such as benzo[1,2-b:6,5-b']dithiophene-4,5-diones and benzo[1,2-d:4,3-d']bis(thiazole)-4,5-diones, opens up new avenues for creating materials with tailored electronic properties. The synthesis of biaryl systems containing the benzo[1,2-b:4,3-b']dithiophene framework also expands the library of BDT-based materials.

The exploration of these novel isomers and analogues is a promising direction for discovering next-generation materials with enhanced performance. A systematic investigation of the structure-property relationships in these new systems is needed to unlock their full potential.

Integration with Emerging Technologies: Prospects in Wearable Electronics and Bioelectronics

The unique properties of BDT-based materials, such as their solution processability, mechanical flexibility, and tunable electronic characteristics, make them promising candidates for integration into emerging technologies like wearable and bioelectronics. These applications require materials that are not only efficient but also lightweight, conformable, and biocompatible.

While research in this area is still in its early stages, the potential is significant. BDT-based OFETs could be used as sensors in wearable health monitoring devices, and BDT-based OPVs could provide a power source for these devices. The development of stretchable and biodegradable BDT-based materials would be a major step towards their use in implantable bioelectronic devices.

However, several challenges must be addressed before BDT-based materials can be widely used in these applications. These include improving their mechanical robustness, ensuring their long-term stability in biological environments, and developing scalable and cost-effective fabrication methods for producing flexible and stretchable devices. Future research should focus on the molecular engineering of BDT derivatives to impart the necessary mechanical and biological properties while maintaining high electronic performance.

Establishing Robust Rational Design Principles for Next-Generation High-Performance Materials

The development of new, high-performance BDT-based materials has often relied on a combination of chemical intuition and trial-and-error synthesis. To accelerate progress, it is crucial to establish a set of robust, rational design principles that can guide the molecular engineering of materials with predictable properties. ossila.com

These design principles should be based on a deep understanding of the fundamental relationships between molecular structure, processing, morphology, and device performance. Key aspects to consider include:

Controlling HOMO/LUMO Levels: Fine-tuning the energy levels through the use of donor-acceptor architectures and side-chain engineering to optimize charge injection/extraction and open-circuit voltage. mdpi.comnih.gov

Bandgap Engineering: Adjusting the optical bandgap to maximize light absorption in the solar spectrum for photovoltaic applications.

Optimizing Morphology: Designing molecules that self-assemble into favorable solid-state structures with high crystallinity and appropriate domain sizes for efficient charge transport. researchgate.net

Ensuring Solubility and Processability: Incorporating appropriate side chains to enable solution processing from environmentally friendly solvents.

Enhancing Stability: Designing materials with high thermal stability and resistance to oxidation and photodegradation.

The establishment of these rational design principles, aided by computational modeling and advanced characterization techniques, will be instrumental in guiding the synthesis of the next generation of BDT-based materials, paving the way for their successful implementation in a wide range of electronic applications.

Q & A

Basic: What are the established synthetic routes for benzo[1,2-b:4,5-b']dithiophene (BDT), and how do reaction conditions influence yields?

BDT is typically synthesized via cross-coupling reactions. Two primary routes are:

  • Route 1 : Using diethylbenzene as a precursor, cyclized via iodine-mediated thiophene ring formation under reflux (yield: ~65%) .
  • Route 2 : Stille coupling of 1,4-dibromo-2,5-diiodobenzene with trimethylstannyl thiophene derivatives, achieving yields up to 78% under Pd(PPh₃)₄ catalysis .
    Key variables : Catalyst loading (0.5–2 mol%), solvent (toluene vs. THF), and temperature (80–120°C) critically affect yield and purity. Analytical validation (e.g., HPLC, 1^1H NMR) is required to confirm structural fidelity .

Advanced: How can reaction pathways be optimized to address contradictory yield data in BDT synthesis?

Discrepancies in reported yields (e.g., 65% vs. 78%) often stem from:

  • Byproduct formation : Competing Ullmann coupling in Route 2 generates oligomeric side products, reducible via precise stoichiometric control of Sn-based reagents .
  • Purification challenges : Gradient column chromatography (hexane:EtOAc, 10:1) or sublimation improves purity for optoelectronic applications .
    Methodological recommendation : Use in-situ FTIR to monitor reaction progress and GC-MS to identify side products .

Basic: What spectroscopic techniques are essential for characterizing BDT derivatives?

  • 1^1H/13^13C NMR : Confirm regioselectivity of substituents (e.g., 4,8- vs. 2,6-positions) .
  • UV-Vis/PL spectroscopy : Determine optical bandgap (e.g., BDT’s λₐᵦₛ ~450 nm, EgE_g ≈ 2.2 eV) .
  • XRD : Resolve π-stacking distances (3.4–3.6 Å) critical for charge transport .

Advanced: How do selenium substitutions at the 3,7-positions alter BDT’s solid-state packing and charge mobility?

Replacing sulfur with selenium in 3,7-bis(methylthio)-BDT induces:

  • Tighter π-stacking : Reduced interplanar distance (3.3 Å vs. 3.5 Å for S-analog) due to enhanced van der Waals interactions .
  • Higher hole mobility : Selenium derivatives achieve μₕ ≈ 0.12 cm²/V·s vs. 0.08 cm²/V·s for sulfur analogs in OTFTs .
    Experimental design : Single-crystal XRD paired with DFT simulations (B3LYP/6-31G*) validates structural-electronic relationships .

Advanced: What donor-acceptor (D-A) configurations maximize BDT’s photocatalytic hydrogen evolution (HER) activity?

In D–A conjugated porous polymers (CPPs):

  • Thiophene linkers : ThDBD–CPP (thiophene-bridged) exhibits broader HOMO delocalization and a dipole moment of 4.2 D, enhancing exciton dissociation vs. benzene-linked PhDBD–CPP .
  • HER performance : ThDBD–CPP achieves 12.8 mmol h⁻¹ g⁻¹ under AM 1.5G irradiation, 2.3× higher than PhDBD–CPP .
    Optimization strategy : Adjust the electron affinity of acceptor units (e.g., triazine vs. benzothiadiazole) to balance light absorption and charge separation .

Basic: How is BDT integrated into bulk-heterojunction (BHJ) solar cells to improve power conversion efficiency (PCE)?

  • Polymer donors : BDT-based polymers (e.g., PTB7-Th) paired with PC₇₁BM acceptors achieve PCEs >10% via:
    • Enhanced hole mobility (μₕ ~10⁻³ cm²/V·s).
    • Optimal phase separation (domain size ~20 nm) .
      Fabrication note : Use solvent additives (1,8-diiodooctane) to refine morphology .

Advanced: What theoretical models predict the open-circuit voltage (VocV_{oc}Voc​) of BDT-based organic solar cells?

The Scharber model correlates VocV_{oc} with the donor’s HOMO and acceptor’s LUMO:

Voc=1e(EHOMOdonorELUMOacceptor)0.3VV_{oc} = \frac{1}{e} \left( |E_{\text{HOMO}}^{\text{donor}}| - |E_{\text{LUMO}}^{\text{acceptor}}| \right) - 0.3 \, \text{V}

For BDT-Th polymers (EHOMO=5.2E_{\text{HOMO}} = -5.2 eV) and ITIC acceptors (ELUMO=3.9E_{\text{LUMO}} = -3.9 eV), VocV_{oc} ≈ 0.85 V aligns with experimental data .

Advanced: How do alkyl side-chain modifications impact BDT’s solubility and device reproducibility?

  • Branching vs. linear chains : 2-ethylhexyl groups improve solubility in chlorobenzene (up to 20 mg/mL) vs. n-octyl, reducing aggregation .
  • Device variance : Linear chains induce batch-to-batch PCE fluctuations (±0.5%), mitigated by introducing asymmetric side chains .

Basic: What computational methods are used to analyze BDT’s electronic structure?

  • DFT calculations : B3LYP/6-31G* basis set predicts HOMO/LUMO levels and charge density distribution .
  • TD-DFT : Models excitation energies (error <0.2 eV vs. experimental UV-Vis) .

Advanced: How can transient absorption spectroscopy (TAS) resolve carrier dynamics in BDT-based photocatalysts?

TAS reveals:

  • Charge transfer kinetics : In ThDBD–CPP, exciton lifetime (τ) increases to 1.8 ns vs. 0.9 ns for PhDBD–CPP, confirming reduced recombination .
  • Action spectra : Match HER activity to specific excitonic transitions (e.g., 550 nm for BDT-triazine systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.